Diphosphoric acid, P,P'-diisooctyl ester
Description
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Properties
CAS No. |
70729-86-1 |
|---|---|
Molecular Formula |
C16H36O7P2 |
Molecular Weight |
402.40 g/mol |
IUPAC Name |
[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
OCBFMRMLYONXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
Origin of Product |
United States |
Spectral analysis of P,P'-diisooctyl diphosphoric acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of P,P'-diisooctyl diphosphoric acid
Introduction
P,P'-diisooctyl diphosphoric acid (DIDP) is an organophosphorus compound with a molecular formula of C₁₆H₃₆O₇P₂ and a molecular weight of approximately 402.40 g/mol .[1][2] As a dialkyl ester of diphosphoric acid, its structure features a central pyrophosphate (P-O-P) linkage flanked by two isooctyl chains. The term "isooctyl" typically refers to a branched eight-carbon alkyl group, most commonly 6-methylheptyl as indicated by its IUPAC name, [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate.[1] This class of compounds is significant in fields such as solvent extraction for metals, and as additives or intermediates in various industrial processes.
Accurate structural elucidation and purity assessment are critical for the application of DIDP. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret representative spectral data, grounding our analysis in established scientific principles.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of DIDP, providing detailed information about the carbon-hydrogen framework and the unique phosphorus environment. A combined analysis of ³¹P, ¹H, and ¹³C NMR spectra is essential for complete characterization.
The Central Role of ³¹P NMR
Expertise & Experience: For an organophosphorus compound, ³¹P NMR is the most direct and informative technique. The phosphorus nucleus (³¹P) has a spin of ½ and a natural abundance of 100%, making it highly amenable to NMR analysis. The chemical shift of the phosphorus nucleus is exquisitely sensitive to its local electronic environment, oxidation state, and bonding.[3] For DIDP, we are specifically looking for signals characteristic of a pyrophosphate linkage, which are distinct from those of orthophosphates or phosphonates.[4]
Expected Spectral Data: The ³¹P NMR spectrum of DIDP is expected to show a signal in the characteristic region for pyrophosphates. While the exact chemical shift can be influenced by the solvent and pH, it typically appears upfield (negative ppm values) relative to the 85% H₃PO₄ standard.[3] For similar dialkyl pyrophosphates, the chemical shift is often observed in the range of -10 to -15 ppm. The presence of a single, sharp peak would indicate a symmetrical P-O-P environment.
¹H and ¹³C NMR: Confirming the Alkyl Structure
Expertise & Experience: ¹H and ¹³C NMR are used to confirm the structure and integrity of the isooctyl (6-methylheptyl) chains. ¹H NMR provides information on the number and connectivity of different protons, while ¹³C NMR reveals the number of unique carbon environments.[5][6] The key diagnostic signals in the ¹H spectrum will be the protons on the carbon adjacent to the phosphate oxygen (-O-CH₂-), which will be shifted furthest downfield due to the oxygen's deshielding effect.
Expected Spectral Data: Based on the 6-methylheptyl structure and data from analogous long-chain alkyl esters, the following signals can be anticipated.[7][8]
| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | Terminal CH₃ | ~0.8-0.9 | Doublet & Triplet |
| Internal CH₂ & CH | ~1.2-1.7 | Multiplets | |
| O-CH₂ | ~3.8-4.1 | Multiplet | |
| P-OH | Variable (Broad Singlet) | Singlet | |
| ¹³C NMR | Terminal CH₃ | ~14, ~22 | |
| Internal CH₂, CH | ~25-40 | ||
| O-CH₂ | ~65-70 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: NMR Analysis
Trustworthiness: This protocol is designed for robustness and reproducibility. The choice of solvent is critical; while CDCl₃ is common for organophosphorus compounds, a more polar solvent like DMSO-d₆ may be necessary to fully dissolve the sample and observe the exchangeable acidic protons (P-OH).[9]
-
Sample Preparation: Accurately weigh 10-20 mg of the P,P'-diisooctyl diphosphoric acid sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal reference (0 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is the accepted reference.[3]
-
Instrument Setup (400 MHz Spectrometer):
-
¹H NMR: Acquire spectra using a standard pulse sequence. A relaxation delay (D1) of 1-2 seconds is typically sufficient.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be needed for full quantification of all carbon signals.[5]
-
³¹P NMR: Acquire spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[9]
Chapter 2: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For DIDP, we are particularly interested in vibrations associated with the phosphate moiety (P=O, P-O-C, P-O-P) and the acidic hydroxyl group (O-H), as well as the C-H bonds of the alkyl chains.[10][11] Attenuated Total Reflectance (ATR) is the modern method of choice for liquid samples as it requires minimal sample preparation and is non-destructive.[12]
Interpreting the IR Spectrum
The IR spectrum provides a molecular fingerprint. The key is to identify the characteristic absorption bands that confirm the presence of the diphosphate structure and the isooctyl groups.
Expected Spectral Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for DIDP Structure | Reference |
| 2800-3000 | C-H stretch | Confirms the presence of the isooctyl alkyl chains. | [13] |
| ~2300-2700 | O-H stretch (H-bonded) | Broad absorption indicating the acidic P-OH groups involved in strong hydrogen bonding. | [14] |
| ~1230 | P=O stretch | Strong, characteristic band for the phosphoryl group. Its position indicates the electronic environment. | [14] |
| ~1030 | P-O-C stretch | Strong absorption confirming the ester linkage to the isooctyl group. | [14][15][16] |
| ~930 | P-O-P stretch | A key diagnostic band for the pyrophosphate linkage. | [17] |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal surface.[12]
-
Sample Application: Place a single drop of the neat P,P'-diisooctyl diphosphoric acid liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Collection: Collect the spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Chapter 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte and offers structural information through the analysis of its fragmentation patterns. Given that DIDP is a polar, acidic, and non-volatile compound, Electrospray Ionization (ESI) is the most suitable ionization technique.[18] Analysis in the negative ion mode is highly effective, as the acidic protons are readily lost to form the [M-H]⁻ ion.
Fragmentation Pathways and Interpretation
Trustworthiness: The fragmentation of organophosphorus compounds under MS conditions often follows predictable pathways, including cleavage of the phosphoester bonds and rearrangements within the alkyl chains.[19][20] By analyzing these fragments, we can validate the proposed structure. The high-resolution mass of the molecular ion can be used to confirm the elemental composition.
Expected Spectral Data:
-
Parent Ion (ESI-): An intense peak corresponding to the [M-H]⁻ ion is expected at m/z 401.18.
-
Key Fragments: The primary fragmentation will likely involve the cleavage of the P-O-P bond. Other significant fragments may arise from the loss of one or both isooctyl groups (C₈H₁₆, mass 112.12 Da) via neutral loss mechanisms.
Visualizing the Analytical Workflow
The overall process for comprehensive spectral analysis can be visualized as a systematic workflow.
Caption: Workflow for the comprehensive analysis of DIDP.
Proposed MS Fragmentation Pathway
The fragmentation can be visualized to understand the relationship between the observed ions.
Sources
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The Solubility Dynamics of Diphosphoric acid, P,P'-diisooctyl ester in Organic Solvents: A Technical Guide
Executive Summary
Diphosphoric acid, P,P'-diisooctyl ester (CAS: 70729-86-1), commonly referred to in industrial literature as diisooctyl pyrophosphate, is a highly specialized amphiphilic molecule[1][2]. Characterized by its dual-nature architecture—a highly polar, hydrogen-bonding pyrophosphate core flanked by two bulky, lipophilic isooctyl chains—it exhibits unique solvation thermodynamics. This guide provides an in-depth analysis of its solubility profile in organic solvents, detailing the mechanistic causality behind its dissolution, self-validating experimental protocols for quantification, and its critical role in advanced material formulations.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of diisooctyl pyrophosphate, one must first deconstruct its molecular architecture. The molecule has a molecular weight of 402.41 g/mol and an empirical formula of C16H36O7P2[1][2].
The Amphiphilic Dichotomy:
-
The Lipophilic Domain: The two branched 8-carbon (isooctyl) chains provide massive steric bulk and dominate the molecule's interaction with non-polar media. This results in a highly lipophilic profile, evidenced by an estimated LogP of ~5.67[3].
-
The Polar Domain: The central pyrophosphate group contains multiple P=O and P-OH functionalities. These act as strong hydrogen bond donors and acceptors, driving the molecule to self-associate in environments lacking competitive hydrogen-bonding partners.
Causality of Solvation: In highly non-polar organic solvents (e.g., hexane, toluene), the molecule does not dissolve as a simple monomer. Instead, the favorable van der Waals dispersion forces between the solvent and the isooctyl tails overcome the cohesive energy of the solid state. Simultaneously, the polar pyrophosphate cores self-associate via hydrogen bonding to shield themselves from the non-polar continuous phase. This leads to the formation of hydrogen-bonded dimers or inverse micelles. This structural shielding explains its exceptional solubility in organic solvents despite the presence of a highly polar core, while rendering it completely insoluble in water[4][5].
Quantitative Solubility Matrix
The following table summarizes the solubility behavior of diisooctyl pyrophosphate across different organic solvent classes, driven by the thermodynamic principles outlined above.
| Solvent Class | Representative Solvents | Solubility Profile | Dominant Solvation Mechanism |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very High | Tail solvation via dispersion forces; inverse micellization of the polar core. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very High | π -alkyl interactions with the isooctyl branches; core shielding. |
| Polar Aprotic | Ethyl Acetate, Acetone, THF | High | Dipole-dipole interactions with the P=O bonds; disruption of core self-association. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Competitive hydrogen bonding with P-OH groups; steric hindrance from branched tails limits ideal packing. |
| Aqueous (Reference) | Water | Insoluble | Hydrophobic effect driven by the massive entropic penalty of solvating the isooctyl tails[4]. |
Experimental Protocol: Self-Validating Solubility Determination
Standard shake-flask methodologies often fail for pyrophosphate esters due to their propensity to irreversibly adsorb onto the silanol groups of borosilicate glassware. To ensure scientific integrity, the following protocol employs a self-validating mass-balance system and utilizes PTFE (polytetrafluoroethylene) labware to eliminate surface adsorption artifacts.
Step-by-Step Methodology:
-
Container Preparation: Select 20 mL PTFE vials. Pre-weigh the empty vials on an analytical balance ( ±0.01 mg).
-
Equilibration: Add an excess amount of Diphosphoric acid, P,P'-diisooctyl ester to 10.0 mL of the target organic solvent. Seal the vials tightly.
-
Thermodynamic Agitation: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: Transfer the suspension to PTFE centrifuge tubes. Ultracentrifuge at 10,000 × g for 30 minutes at 25 °C to pellet all undissolved solute and micro-aggregates.
-
Quantification (ICP-OES): Carefully extract a 1.0 mL aliquot of the supernatant. Dilute appropriately in a compatible solvent matrix and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), targeting the Phosphorus emission line at 213.618 nm. Convert the phosphorus concentration to the intact ester concentration.
-
Mass Balance Validation (Trustworthiness Check): Evaporate the solvent from the remaining pellet in the centrifuge tube under a gentle stream of nitrogen. Dry to constant weight. The sum of the dissolved mass (calculated from ICP-OES) and the undissolved mass (pellet) must equal the initial input mass within a ± 2% margin of error. A deviation greater than 2% indicates solvent evaporation, solute degradation, or surface adsorption.
Formulation Implications: Advanced Coupling Agents
The profound solubility of diisooctyl pyrophosphate in organic solvents is the foundational property that enables its industrial application. It is primarily utilized as a reactive ligand in the synthesis of neoalkoxy titanate coupling agents, such as Bis(diisooctyl pyrophosphate acyloxy) ethylene titanate (commercially known as KR-138S) and Isopropyl tris(diisooctyl pyrophosphate acyloxy) titanate (KR-38S)[4][5].
In polymer and materials science, these coupling agents are added to organic resins (e.g., PVC, PP, Epoxy) to modify inorganic fillers like calcium carbonate, titanium dioxide, or white carbon black[4]. Because the diisooctyl pyrophosphate ligand is highly soluble in the organic polymer melt, it effectively bridges the hydrophilic surface of the inorganic filler with the hydrophobic polymer matrix. This drastically reduces the viscosity of the system, prevents filler sedimentation, and significantly improves the mechanical tear strength, water resistance, and anti-corrosive properties of the final composite formulation[4][5].
Workflow Visualizations
Caption: Self-validating shake-flask workflow for pyrophosphate solubility determination.
Caption: Solvation mechanism and inverse micelle formation in non-polar organic solvents.
References
-
Title: Diphosphoric acid, P,P'-diisooctyl ester | CID 534663 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Diphosphoric acid, P,P'-diisooctyl ester - Substance Details Source: CompTox Chemicals Dashboard (US EPA) URL: [Link]
-
Title: Diphosphoric acid diisooctyl ester Chemical Properties Source: LookChem URL: [Link]
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- 3. lookchem.com [lookchem.com]
- 4. Bis (diisooctyl pyrophosphate acyloxy) ethylene titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]
- 5. Isopropyl tris (diisooctyl pyrophosphate acyloxy) titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]
Thermal Stability and Degradation Kinetics of P,P'-Diisooctyl Diphosphoric Acid: A Comprehensive Technical Guide
Executive Summary
P,P'-diisooctyl diphosphoric acid (commonly referred to as diisooctyl pyrophosphoric acid, DOPPA, or as the active ligand in specific titanate coupling agents) is a critical organophosphorus compound utilized across diverse industrial sectors. From acting as a highly selective extractant for uranium(IV) in hydrometallurgy to serving as a surface modifier in polymer composites, its efficacy is fundamentally tied to its structural integrity. This whitepaper provides an in-depth analysis of the thermal stability, hydrolytic degradation mechanisms, and application-specific consequences of P,P'-diisooctyl diphosphoric acid degradation, alongside validated experimental protocols for its characterization.
Chemical Context and Application Paradigms
P,P'-diisooctyl diphosphoric acid features a central pyrophosphate (P-O-P) anhydride linkage flanked by bulky, branched isooctyl aliphatic chains. This unique structure imparts excellent solubility in organic diluents and exceptional chelating capabilities for multivalent metal cations.
Hydrometallurgical Extraction
In the nuclear fuel cycle, octyl and isooctyl pyrophosphoric acids were historically pivotal in the OPPA/DOPPA processes for recovering uranium from wet-process phosphoric acid (WPA)[1][2]. The pyrophosphate moiety exhibits a high distribution coefficient for U(IV). However, the highly acidic nature of WPA acts as a catalyst for the degradation of the extractant, presenting a significant process limitation[3].
Polymer Compounding and Surface Modification
In polymer science, the compound is utilized as a ligand in titanate coupling agents, such as Isopropyl tris(diisooctyl pyrophosphate acyloxy) titanate (commercially known as KR-38S). These agents improve the dispersion of inorganic fillers (e.g., calcium carbonate, aluminum hydroxide) in resins like PVC, PP, and epoxy, significantly enhancing flame retardancy and mechanical tear strength[4]. The thermal stability of the pyrophosphate ligand dictates the maximum processing temperature during polymer extrusion.
Degradation Mechanisms: Thermal and Hydrolytic Pathways
The Achilles' heel of P,P'-diisooctyl diphosphoric acid is the labile P-O-P anhydride bond. Degradation occurs via two primary vectors:
-
Acid-Catalyzed Hydrolysis: In aqueous, low-pH environments (such as 5-8 M found in WPA), the nucleophilic attack of water on the phosphorus atom is accelerated by protonation of the bridging oxygen. This cleaves the pyrophosphate into mono-isooctyl orthophosphoric acid (MOPA) and diisooctyl orthophosphoric acid (DOPA)[3].
-
Thermal Decomposition: When subjected to temperatures exceeding its stability threshold (approx. 210 °C for its titanate complexes), the compound undergoes thermal cleavage, leading to the volatilization of the isooctyl chains and the collapse of the pyrophosphate backbone into inert polyphosphates[4].
Causality of Performance Loss
The degradation from a diphosphoric acid to orthophosphoric acids fundamentally alters the coordination geometry. The bidentate chelating effect of the pyrophosphate is lost, drastically reducing the synergistic extraction efficiency for target metals[5]. Furthermore, the resulting orthophosphates readily form insoluble complexes with iron(III) (commonly present as an impurity), leading to the formation of "crud" (third-phase emulsions) that disrupt continuous liquid-liquid extraction operations[6].
Fig 1: Thermal and hydrolytic degradation pathways of P,P'-diisooctyl diphosphoric acid.
Quantitative Data Presentation
To engineer around these limitations, formulation scientists must understand the precise physical and thermal boundaries of the compound. The following table synthesizes the operational parameters and degradation thresholds.
| Property / Parameter | Value / Threshold | Operational Implication |
| Molecular Weight (Titanate Complex) | ~1310 g/mol | High molecular weight limits volatility during compounding[4]. |
| Decomposition Temperature | 210 °C | Defines the upper thermal limit for polymer extrusion and molding[4]. |
| Optimal Synergistic Ratio (Extractant) | 1:2 (Extractant:TOPO) | Addition of Tri-n-octyl phosphine oxide (TOPO) mitigates degradation and boosts U(VI) extraction[5][6]. |
| Hydrolytic Half-life (in 5M ) | < 24 hours at 50 °C | Necessitates continuous rejuvenation of the solvent in hydrometallurgical plants[2]. |
| Primary Degradation Products | MOPA, DOPA | Causes iron(III) precipitation and loss of target metal selectivity[3]. |
Experimental Protocols for Stability Assessment
To establish a self-validating system for tracking the degradation of P,P'-diisooctyl diphosphoric acid, researchers must utilize a combination of Thermogravimetric Analysis (TGA) and P Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol isolates the variables of thermal and hydrolytic stress.
Protocol: Quantitative Assessment of Degradation via P NMR and TGA
Objective: To quantify the rate of P-O-P bond cleavage under simulated industrial conditions.
Phase 1: Thermal Stability Profiling (TGA/DSC)
-
Sample Preparation: Load 10–15 mg of purified P,P'-diisooctyl diphosphoric acid (or its titanate complex) into an alumina crucible.
-
Atmosphere Control: Purge the TGA furnace with dry Nitrogen ( ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition.
-
Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.
-
Data Acquisition: Monitor the first derivative of the weight loss curve (DTG). The onset of thermal degradation is marked by a sharp mass loss peak corresponding to the volatilization of isooctyl fragments, typically observed near 210 °C[4].
Phase 2: Hydrolytic Stressing and P NMR Tracking Causality Note: P NMR is utilized because the phosphorus nucleus is highly sensitive to its electronic environment. The intact pyrophosphate exhibits a distinct chemical shift compared to the cleaved orthophosphate products.
-
Matrix Preparation: Prepare a biphasic system consisting of 0.5 M P,P'-diisooctyl diphosphoric acid in kerosene (organic phase) and 5.0 M (aqueous phase) to simulate wet-process phosphoric acid conditions[5].
-
Thermal Aging: Agitate the biphasic mixture at 50 °C using a thermostatic shaker at 300 rpm.
-
Sampling: Extract 0.5 mL aliquots of the organic phase at hours.
-
NMR Preparation: Dilute the aliquots in deuterated chloroform ( ) containing 0.01 M triphenylphosphine (TPP) as an internal standard.
-
Spectroscopic Analysis: Acquire P NMR spectra.
-
Intact Pyrophosphate: Peak observed at approximately -10 to -12 ppm.
-
Degradation Products (MOPA/DOPA): Peaks emerge at approximately 0 to +2 ppm.
-
-
Quantification: Integrate the area under the orthophosphate peaks relative to the internal standard to calculate the hydrolytic degradation kinetic rate constant ( ).
Mitigation Strategies
Given the inherent instability of the P-O-P bond, modern applications employ synergistic modifiers to extend the operational lifespan of the compound.
-
Hydrometallurgy: The addition of neutral organophosphorus donors, such as Tri-n-octyl phosphine oxide (TOPO) or Di-butyl butyl phosphonate (DBBP), creates a synergistic extraction system. These modifiers displace water molecules from the coordination sphere of the metal-extractant complex, shielding the pyrophosphate core from aqueous hydrolysis and significantly improving stability[5][6].
-
Polymer Science: Utilizing the compound as a chelate in titanate coupling agents (e.g., KR-38S) sterically hinders the P-O-P bond. The bulky titanium center and surrounding aliphatic chains create a hydrophobic shield, rendering the complex "not easy to hydrolyze" while raising the thermal decomposition threshold to 210 °C, making it suitable for high-shear polymer extrusion[4].
References
-
Académie des sciences. "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design." Comptes Rendus Chimie. Available at: [Link][1]
-
Beltrami, D., et al. "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes." Chemical Reviews, ACS Publications. Available at: [Link][2]
-
Massachusetts Institute of Technology (MIT) DSpace. "Magnetic Gels for Uranium Recovery from Wet Phosphoric Acid." Thesis Repository. Available at: [Link][3]
-
United States Patent 6645453B2. "Solvent extraction process for recovery of uranium from phosphoric acid (25-55% P2O5)." Google Patents. Available at:[6]
-
Krea, M., & Khalaf, H. "Liquid–liquid extraction of uranium and lanthanides from phosphoric acid using a synergistic DOPPA–TOPO mixture." Hydrometallurgy, ResearchGate. Available at:[Link][5]
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- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Isopropyl tris (diisooctyl pyrophosphate acyloxy) titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]
- 5. researchgate.net [researchgate.net]
- 6. US6645453B2 - Solvent extraction process for recovery of uranium from phosphoric acid (25-55% P205) - Google Patents [patents.google.com]
Mechanistic Pathways and Synergistic Paradigms in Metal Extraction Using Diphosphoric Acid, P,P'-Diisooctyl Ester
Executive Summary
Diphosphoric acid, P,P'-diisooctyl ester—commonly referred to in hydrometallurgical literature as Diisooctyl Pyrophosphoric Acid (DOPPA)—is a highly specialized, acidic organophosphorus extractant. It is predominantly deployed in the recovery of critical multivalent metals, specifically uranium (U) and lanthanides (Ln), from highly complex aqueous matrices like wet-process phosphoric acid (WPA) 1[1]. This whitepaper dissects the core physicochemical mechanisms of DOPPA-mediated extraction, emphasizing the necessity of synergistic solvent systems and detailing self-validating experimental workflows designed for high-purity metal separation.
The Physicochemical Paradigm of DOPPA
Chelation and Cation Exchange
The molecular architecture of DOPPA is defined by its pyrophosphate moiety, which provides an exceptionally high charge density and a flexible coordination geometry. As a diprotic acid, DOPPA operates primarily via a cation-exchange mechanism. In non-polar aliphatic diluents (such as kerosene), acidic organophosphorus extractants typically self-assemble into hydrogen-bonded dimers to minimize their dipole moment in the organic phase 2[2].
When the organic solvent contacts the aqueous metal-bearing phase, the acidic protons of the DOPPA dimers are exchanged for the metal cation (e.g., UO22+ or Ln3+ ), forming a lipophilic chelate ring.
The Synergistic Imperative
A fundamental thermodynamic limitation of using DOPPA in isolation is the "hydration penalty." When DOPPA binds a metal ion, water molecules often remain trapped in the metal's inner coordination sphere. Partitioning this partially hydrated complex into a non-polar organic phase is energetically unfavorable.
To circumvent this, DOPPA is universally deployed in a synergistic solvent system alongside a neutral solvating agent, most notably Tri-n-octylphosphine oxide (TOPO) 3[3]. The highly polar phosphoryl oxygen of TOPO acts as a powerful electron donor, displacing the residual water molecules and rendering the complex entirely hydrophobic. This synergistic chelation exponentially amplifies the distribution coefficient ( D ).
Fig 1. Synergistic liquid-liquid extraction mechanism of metal ions at the aqueous-organic interface.
Quantitative Data Synthesis: The Synergistic Advantage
The addition of a neutral donor to DOPPA fundamentally alters the extraction thermodynamics. The table below summarizes the causality and quantitative enhancements observed when transitioning from a solitary DOPPA system to a DOPPA-TOPO synergistic system.
| Extraction Parameter | DOPPA Alone (0.5 M) | DOPPA (0.5 M) + TOPO (0.125 M) | Mechanistic Causality |
| Uranium (VI) Extraction Efficiency | ~45% | > 95% | TOPO displaces the hydration sphere, drastically increasing lipophilicity and organic solubility 3[3]. |
| Lanthanide (Ln³⁺) Extraction | ~30% | > 85% | Synergistic adduct formation prevents aqueous retention of the highly charged Ln3+ ions. |
| Phase Separation Time | > 15 mins (Emulsion risk) | < 5 mins (Clean break) | The neutral donor reduces interfacial tension and prevents the stabilization of crud layers. |
| Optimal A/O Ratio | 1:2 | 1:1 | Higher loading capacity achieved due to highly favorable synergistic thermodynamics. |
Self-Validating Experimental Workflows
As a Senior Application Scientist, it is critical to design protocols that are not merely sequential, but self-validating . Every phase of the extraction must be gated by analytical confirmation to ensure reproducibility and mass balance closure.
Protocol 1: WPA Preconditioning and Redox Gating
Causality: Industrial WPA contains humic matter and suspended solids that act as surfactants, stabilizing Pickering emulsions at the liquid-liquid interface and catastrophically reducing mass transfer rates4[4]. Furthermore, uranium in WPA exists as a mixture of U(IV) and U(VI). The DOPPA-TOPO system is highly selective for U(VI).
-
Thermal Stabilization: Cool the raw WPA to 30–40 °C to stabilize the solubility of dissolved species 5[5].
-
Filtration & Adsorption: Pass the acid through a 5 µm filter, followed by an activated carbon bed to quantitatively remove soluble organic matter 3[3].
-
Redox Gating: Incrementally add hydrogen peroxide ( H2O2 ) to the aqueous phase.
-
Validation Checkpoint: Continuously monitor the Electromotive Force (EMF). Do not proceed to extraction until the EMF stabilizes at > 450 mV , confirming the complete oxidation of U(IV) to U(VI) 2[2].
Protocol 2: Synergistic Liquid-Liquid Extraction
-
Solvent Preparation: Prepare the organic phase by dissolving 0.5 M DOPPA and 0.125 M TOPO in high-purity aliphatic kerosene to ensure optimal extractant availability 3[3].
-
Phase Contacting: Mix the aqueous WPA and organic solvent at an Aqueous-to-Organic (A/O) phase ratio of 1:1 in a thermostated mixer-settler at 25 °C.
-
Equilibration: Agitate vigorously for 5–15 minutes. (Kinetic studies confirm that the initial extraction rates for U and Ln reach equilibrium rapidly within this window).
-
Phase Separation: Allow the phases to disengage gravitationally or centrifugally.
-
Validation Checkpoint: Analyze the aqueous raffinate using Arsenazo III spectrophotometry (at 650 nm) or ICP-MS. Calculate the extraction efficiency to confirm mass balance closure before routing the loaded organic phase to the stripping circuit 5[5].
Fig 2. Self-validating hydrometallurgical workflow for continuous metal extraction and stripping.
References
-
Beltrami, D., et al. (2014). "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes." Chemical Reviews, ACS Publications. 1
-
Khleifia, N., et al. (2013). "Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid." Groupe Chimique Tunisien. 4
-
Krea, M., & Khalaf, H. (2000). "Liquid–liquid extraction of uranium and lanthanides from phosphoric acid using a synergistic DOPPA–TOPO mixture." Hydrometallurgy, 58(3), 215-225. 3
-
El-Nadi, Y. A., et al. (2015). "Uranium(VI) extraction from concentrated Egyptian wet-process phosphoric acid using a synergistic organophosphorous solvent." Journal of Radioanalytical and Nuclear Chemistry. 2
-
TSI Journals (2010). "Uranium recovery from concentrated phosphoric acid by using a synergistic organophosphorous solvent." TSI Journals.5
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Coordination chemistry of P,P'-diisooctyl diphosphoric acid with lanthanides
An In-Depth Technical Guide to the Coordination Chemistry of P,P'-diisooctyl Diphosphoric Acid with Lanthanides
Authored by: A Senior Application Scientist
Foreword
The intricate dance between metal ions and organic ligands is the foundation of modern coordination chemistry. Among the vast array of interactions, the coordination of lanthanide ions with organophosphorus acids represents a field of immense practical importance and fundamental scientific interest. This guide delves into the core principles governing the coordination chemistry of P,P'-diisooctyl diphosphoric acid (DODPA) and its close, extensively studied structural analog, P,P'-di(2-ethylhexyl) phosphoric acid (D2EHPA), with the lanthanide series. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that bridges theoretical understanding with practical, field-proven insights. We will explore the nature of the lanthanide-ligand bond, synthetic methodologies, advanced characterization techniques, and the paramount application of this chemistry in the separation of rare earth elements.
Introduction to the System: Lanthanides and Dialkyl Diphosphoric Acids
The lanthanides (Ln), a series of 15 elements from Lanthanum (La) to Lutetium (Lu), are characterized by the progressive filling of the 4f orbitals. Their unique electronic and magnetic properties have made them indispensable in modern technology, from high-power magnets and catalysts to luminescent materials and medical imaging agents.[1][2] A defining feature of lanthanide ions, typically found in the +3 oxidation state, is their high coordination numbers (commonly 8-9) and their preference for hard donor atoms like oxygen, a consequence of their large ionic radii and electrostatic bonding nature.[3][4]
P,P'-dialkyl diphosphoric acids are a class of highly effective organophosphorus extractants. While specific literature on P,P'-diisooctyl diphosphoric acid (DODPA) is sparse, its coordination chemistry is well-represented by its isomeric analogue, P,P'-di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP), one of the most important extractants in hydrometallurgy. These molecules are characterized by a central diphosphoric acid moiety flanked by two C8 alkyl chains, which confer solubility in nonpolar organic solvents. The key to their function lies in the acidic protons of the P-OH groups and the coordinating ability of the phosphoryl (P=O) oxygens.
The synergy between the properties of lanthanide ions and these organophosphorus ligands underpins one of the most successful industrial-scale separation technologies: solvent extraction. This guide will use D2EHPA as the principal model to elucidate the coordination chemistry applicable to DODPA, given their near-identical chemical behavior.
Foundational Principles of Lanthanide-Phosphoric Acid Coordination
The interaction between a lanthanide ion (a hard Lewis acid) and the oxygen atoms of a dialkyl diphosphoric acid (hard Lewis bases) is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. The resulting Ln-O bond is predominantly ionic in character.[5]
Ligand Behavior in Solution
In the nonpolar organic solvents used for extraction (e.g., hexane, kerosene), dialkyl diphosphoric acids like D2EHPA exist primarily as hydrogen-bonded dimers. This dimerization is a critical aspect of their chemistry and directly influences the stoichiometry of the extracted metal complex. The equilibrium can be represented as:
2(HA) ⇌ (HA)₂
where HA represents the monomeric form of the acid.
Coordination Modes and Complex Formation
The diphosphoric acid ligand can coordinate to the lanthanide ion in several ways. The deprotonated anion can act as a bidentate ligand, forming a stable six-membered chelate ring with the lanthanide ion through the two phosphoryl oxygens. It can also act as a bridging ligand between two metal centers, leading to the formation of polymeric species.
The primary mechanism for complexation in solvent extraction is a cation exchange reaction.[6] In this process, three dimeric ligand molecules coordinate to the lanthanide ion, releasing three protons into the aqueous phase. The generalized reaction is:
Ln³⁺(aq) + 3(HA)₂(org) ⇌ Ln(A₂H)₃(org) + 3H⁺(aq)
This equation highlights the crucial role of pH; a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the stripping of the lanthanide from the organic phase back into the aqueous phase. At very high acid concentrations, a solvation mechanism can also occur, where the neutral lanthanide salt is extracted.[6]
Diagram: Coordination and Dimerization
A diagram illustrating the dimeric structure of the ligand and its bidentate chelation to a lanthanide ion.
Caption: Dimerization and coordination of diphosphoric acid.
Synthesis and Experimental Protocols
The synthesis of lanthanide-DODPA/D2EHPA complexes is most commonly achieved in situ during a liquid-liquid solvent extraction process. The procedure involves preparing two immiscible phases: an aqueous phase containing the lanthanide salt and an organic phase containing the ligand.
Experimental Protocol: Lanthanide Extraction
This protocol describes a typical laboratory-scale extraction of a lanthanide ion from an aqueous solution.
Materials:
-
Lanthanide(III) chloride or nitrate salt (e.g., EuCl₃·6H₂O)
-
P,P'-diisooctyl diphosphoric acid (or D2EHPA)
-
Organic diluent (e.g., n-hexane, dodecane)
-
Aqueous acid (e.g., HCl or H₂SO₄) for pH adjustment
-
Deionized water
-
Separatory funnels, pH meter, mechanical shaker
Step-by-Step Methodology:
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the lanthanide salt (e.g., 0.01 M) in deionized water.
-
Adjust the pH of the aqueous solution to a desired value (e.g., pH 2-3) using dilute HCl or H₂SO₄. The initial pH is a critical parameter controlling extraction efficiency.
-
-
Organic Phase Preparation:
-
Prepare a solution of the diphosphoric acid ligand (e.g., 0.1 M, often calculated based on the dimeric form) in the chosen organic diluent.
-
-
Liquid-Liquid Extraction:
-
Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel.
-
Place the funnel on a mechanical shaker and agitate for a sufficient time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. The organic phase, now containing the Ln-ligand complex, will often be more viscous.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic layers.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the lanthanide ion remaining in the aqueous phase using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the lanthanide in the organic phase can be determined by mass balance or by stripping the metal back into a highly acidic aqueous solution and analyzing that solution.
-
Diagram: Solvent Extraction Workflow
A workflow diagram outlining the key steps in a solvent extraction experiment for lanthanide separation.
Caption: Standard workflow for a lanthanide solvent extraction experiment.
Advanced Structural Characterization
Elucidating the precise structure of the coordination complexes formed is crucial for understanding their behavior. Since these complexes are often not crystalline, a combination of spectroscopic techniques is employed.
Spectroscopic Techniques
| Technique | Purpose | Expected Observations upon Coordination |
| FT-IR Spectroscopy | Identify coordination sites | Broad O-H stretch (from P-OH) diminishes or disappears. P=O stretching frequency (~1200-1250 cm⁻¹) shifts to lower wavenumbers due to bond weakening upon coordination to Ln³⁺. |
| ³¹P NMR Spectroscopy | Probe the phosphorus environment | A downfield shift in the ³¹P resonance is typically observed upon complexation, indicating a change in the electronic environment around the phosphorus atom.[7] |
| Luminescence Spectroscopy | Study the coordination sphere of emissive Ln³⁺ (e.g., Eu³⁺, Tb³⁺) | The emission spectrum of Eu³⁺ is particularly sensitive to the local symmetry and the number of coordinated water molecules. Changes in the intensity and splitting of the ⁵D₀ → ⁷Fⱼ transitions provide detailed information about the inner coordination sphere.[7] |
| X-ray Absorption Fine Structure (XAFS) | Determine local structure in non-crystalline samples | Provides direct information on the Ln-O bond distances and the coordination number of the lanthanide ion in the organic phase.[8][9] |
Application in Lanthanide Separation Chemistry
The primary application of this coordination chemistry is the separation of lanthanides from each other, a notoriously difficult task due to their similar chemical properties.
The Principle of Separation
Separation is possible due to a phenomenon known as the lanthanide contraction —the steady decrease in ionic radii with increasing atomic number across the series. This subtle size difference affects the stability of the complexes formed with DODPA/D2EHPA. The smaller, heavier lanthanides (e.g., Lu³⁺) form slightly more stable complexes than the larger, lighter lanthanides (e.g., La³⁺). Consequently, the heavier lanthanides are preferentially extracted into the organic phase.[10]
The effectiveness of separation between two adjacent lanthanides is quantified by the separation factor (β) , defined as the ratio of their distribution ratios (D):
β = D(Ln₁) / D(Ln₂)
A higher separation factor indicates a more efficient separation.
The "Tetrad Effect"
When plotting the extraction behavior across the lanthanide series, a characteristic pattern of four distinct, connected curves emerges, known as the "tetrad effect" or "double-double effect".[6] This non-linear trend in properties is a manifestation of the quantum mechanical effects of the filling of the 4f orbitals (f⁰, f³, f⁴, f⁷, f¹⁰, f¹¹, f¹⁴ configurations) and influences the stability of the coordination complexes.
| Parameter | Light Lanthanides (e.g., La, Nd) | Heavy Lanthanides (e.g., Er, Lu) | Reference |
| Ionic Radius | Larger | Smaller | |
| Complex Stability | Lower | Higher | [10] |
| Extraction Preference | Lower | Higher | [10] |
| Separation Factor (β) | β(Nd/La) ≈ 10 | β(Lu/Er) ≈ 10² | [10] |
Note: Separation factors are highly dependent on experimental conditions (acid concentration, ligand concentration, etc.). The values presented are illustrative.
Diagram: Multi-Stage Separation Process
A logical diagram showing how multiple extraction and stripping stages are used to achieve high-purity separation of lanthanides.
Caption: Counter-current solvent extraction for lanthanide separation.
Future Outlook and Broader Applications
While solvent extraction remains the cornerstone application, the fundamental coordination chemistry of lanthanides with organophosphorus ligands opens doors to other advanced fields. The self-assembly of these complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and physical properties.[11][12][13] Furthermore, the unique photophysical and magnetic properties of lanthanide ions mean that their complexes are continuously explored for applications in:
-
Luminescent Probes and Sensors: Designing ligands that can efficiently sensitize the luminescence of Eu³⁺ or Tb³⁺ for bio-imaging or chemical sensing applications.[14][15]
-
Magnetic Resonance Imaging (MRI): Gd³⁺ complexes are the basis for most clinical MRI contrast agents.[1][2] Novel organophosphorus ligands could offer improved relaxivity and biocompatibility.
-
Catalysis: The Lewis acidity of lanthanide ions makes them potential catalysts in various organic reactions.
The future of this field lies in the rational design of new organophosphorus ligands with enhanced selectivity for specific lanthanide ions, potentially moving beyond simple separation to the targeted synthesis of functional materials with tailored photophysical or magnetic properties.
References
- Synthesis and characterization of lanthanide complexes of DO3A-alkylphosphon
- Process for separation of the lanthanides. (1977).
- Lanthanide Complexes (Ln=La, Nd, Dy)
- Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. ACS Central Science.
- Extraction of Lanthanoids from Hydrochloric and Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid. (1978). Bulletin of the Chemical Society of Japan.
- Structural Landscape and Proton Conduction of Lanthanide 5-(Dihydroxyphosphoryl)
- Lanthanide Coordination Networks Based on Diamantane‐4,9‐Diphosphonic Acid. Chemistry – A European Journal.
- Synthesis and study of anionic lanthanide complexes with diisopropyl benzoylamidophosphate. (2025).
- Structural Study of Complexes Formed by Acidic and Neutral Organophosphorus Reagents. OSTI.gov.
- Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. (2021). MDPI.
- Lanthanide(iii)
- Modular Synthesis of Lanthanide Heterobimetallic Complexes. (2021). Enlighten Theses.
- Potential applications for the use of lanthanide complexes as luminescent biolabels.
- Lanthanides: Applications in Cancer Diagnosis and Therapy. ACS Chemical Biology.
- Syntheses, Crystal Structures and Properties of Two Lanthanide-Metal Complexes Based on Flexible 3′, 4′-Bis (terazol-5′-yl) phenoxy) isophthalic Acid. (2015). Journal of the Chinese Chemical Society.
- Structural and Electronic Analysis of Lanthanide Complexes: Reactivity May Not Necessarily Be Independent of the Identity of the Lanthanide Atom − A DFT Study. (2006).
- LANTHANUM SOLVENT EXTRACTION MECHANISMS USING DI-(2-ETHYLHEXYL) PHOSPHORIC ACID. (1969). OSTI.GOV.
- Lanthanide(III)
- Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. (2024). MDPI.
- A DFT Perspective on Organometallic Lanthanide Chemistry. (2024). eScholarship.org.
- Versatile Para‐Substituted Pyridine Lanthanide Coordination Complexes Allow Late Stage Tailoring of Complex Function. Chemistry – A European Journal.
- Lanthanide-Diphosphonate Frameworks Containing Dianthracene: Isolation of Metastable Intermediates and Lanthanide-Dependent UV and X-ray Light-Responsive Properties. (2025). Inorganic Chemistry.
- Spectroscopic and DFT study of a glutamic acid Nd(III) complex. (2025). European Journal of Chemistry.
- Solving the P–O/P–OH riddle: direct synthesis and neutron diffraction characterization of dianionic dithiophosphon
- Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents. Inorganic Chemistry.
- Some high coordination compounds of lanthanides(III) derived from N-isonicotinamidosalicyaldimine. (2026).
- Spectroscopic study of lanthanide(III) complexes with aliphatic dicarboxylic acids.
- Lanthanide phosphine oxide complexes. University of Staffordshire Online Repository.
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Unveiling the Aggregation Dynamics of Diphosphoric Acid, P,P'-Diisooctyl Ester in Organic Diluents
An In-Depth Technical Guide for Separation Scientists and Drug Development Professionals
As a Senior Application Scientist navigating the complexities of hydrometallurgy and metallodrug formulation, I frequently encounter process bottlenecks—such as third-phase formation and sluggish mass transfer—that stem directly from the microscopic behavior of extractants.
"Diphosphoric acid, P,P'-diisooctyl ester" (CAS: 70729-86-1)[1], commonly referred to as diisooctyl pyrophosphate, is a highly potent acidic organophosphorus extractant. It features a highly polar, chelating pyrophosphate headgroup flanked by two branched, lipophilic isooctyl chains. This inherent amphiphilic architecture dictates its complex self-assembly behavior in organic diluents. Understanding this aggregation is not merely an academic exercise; it is the fundamental thermodynamic baseline required to design robust, scalable solvent extraction (SX) workflows.
Mechanistic Foundations: The Three-Regime Aggregation Model
In non-polar diluents (e.g., aliphatic hydrocarbons like n-heptane or aromatic solvents like toluene), the highly polar P=O and P-OH groups of the diphosphoric acid are thermodynamically unstable when exposed to the bulk solvent. To minimize the system's free energy, the molecules self-associate, shielding their hydrophilic cores.
Based on the2[2], the aggregation of P,P'-diisooctyl diphosphate follows three distinct regimes driven by concentration, metal loading, and saponification:
-
Regime I: Dimerization (Nucleation): At low concentrations in solvents with low dielectric constants ( ϵ<10 ), the extractant predominantly exists as a dimer. This is stabilized by strong intermolecular hydrogen bonding between the phosphoryl oxygen and the hydroxyl proton of adjacent molecules[3].
-
Regime II: Stepwise Polymerization (Linear Growth): As the concentration of the metal-extractant complex increases, the initial dimers undergo a stepwise linear growth, forming extended, viscous polymeric chains[2].
-
Regime III: Reversed Micellization: At high metal loading or when the extractant is partially saponified (e.g., converted to a sodium salt), the linear aggregates undergo a critical structural reorganization. Hydration of the polar headgroups drives the formation of thermodynamically stable reversed micelles or water-in-oil (W/O) microemulsions[4].
Fig 1. Three-regime aggregation pathway of acidic organophosphorus extractants in diluents.
Experimental Workflows for Characterizing Aggregates
To ensure scientific integrity, any claim regarding the aggregation state must be empirically validated. A multi-modal analytical approach is required because no single technique captures both the thermodynamic constants and the physical dimensions of the aggregates.
Protocol: Self-Validating Characterization of Aggregation States
Causality & Rationale: We utilize a tripartite approach (VPO, DLS, and FT-IR). If DLS shows a 5 nm hydrodynamic radius but VPO indicates an aggregation number ( n ) of 2, the system is not self-validating; this discrepancy usually indicates trace water contamination artificially inflating the DLS scattering. True micellization requires correlated shifts across all three datasets.
-
Step 1: Phase Preparation and Equilibration
-
Action: Prepare solutions of P,P'-diisooctyl diphosphate in the chosen diluent (e.g., n-heptane) at varying concentrations (0.01 M to 0.5 M). Equilibrate with an aqueous phase containing the target metal or saponifying agent (e.g., NaOH) under controlled acidity.
-
Causality: As demonstrated in studies on the5[5], high aqueous acidity suppresses extractant dissociation, forcing the extractant to remain in the organic phase and ensuring accurate concentration mapping.
-
-
Step 2: Thermodynamic Profiling via Vapor-Pressure Osmometry (VPO)
-
Action: Analyze the organic phase using VPO at a constant temperature (e.g., 25°C). Measure the deviation of the osmometric resistance from a monomeric standard (like benzil).
-
Causality: VPO directly measures the colligative properties of the solution, allowing for the precise calculation of the average aggregation number ( n ) and the dimerization constant ( Kdim )[3].
-
-
Step 3: Hydrodynamic Sizing via Photon Correlation Spectroscopy (DLS/PCS)
-
Action: Subject the metal-loaded or saponified organic phase to Dynamic Light Scattering (DLS).
-
Causality: This confirms the transition from Regime II to Regime III. 6[4] shows that W/O microemulsions exhibit a distinct hydrodynamic radius (typically 2–10 nm) dependent on the water-to-surfactant ratio.
-
-
Step 4: Structural Elucidation via FT-IR
-
Action: Monitor the shift in the P=O stretching frequencies (typically around 1200 cm −1 ).
-
Causality: The red-shift of the phosphoryl band confirms the replacement of extractant-extractant hydrogen bonds with extractant-metal or extractant-water coordination bonds.
-
Fig 2. Self-validating multi-modal analytical workflow for aggregate characterization.
Quantitative Data Summarization
The choice of diluent fundamentally alters the aggregation thermodynamics. Aliphatic diluents (like n-heptane) provide poor solvation for the polar pyrophosphate core, driving tighter self-assembly and earlier onset of micellization compared to aromatic diluents (like toluene), which can weakly interact with the extractant via π -stacking.
| Extractant System | Diluent | Base Aggregation State (Low Conc.) | Metal-Loaded / Saponified State | Primary Validation Method |
| P,P'-diisooctyl diphosphate | n-Heptane | Dimer ( n≈2 ) | Reversed Micelles / W/O Emulsion | DLS, FT-IR[4] |
| P,P'-diisooctyl diphosphate | Toluene | Dimer ( n≈2 ) | Linear Polymers | VPO[3] |
| HDEHP (Analog) | n-Octane | Dimer ( n≈2 ) | Reversed Micelles | SANS, PCS[2] |
| HEH(EHP) (Analog) | Toluene | Dimer ( n≈2 ) | Linear Polymers | VPO[3] |
Engineering Implications for Scale-Up
For researchers scaling up extraction circuits, the transition into Regime III (Reversed Micelles) is a double-edged sword.
On one hand, micellization dramatically increases the solubilization capacity for metal ions and water. This is highly advantageous in drug development for creating micro-reactors for nanoparticle synthesis or formulating lipophilic metallodrugs.
On the other hand, in continuous counter-current hydrometallurgical processes, if these aggregates grow too large, they exceed the solubility limit of the aliphatic diluent. This leads to the dreaded "third-phase formation" —a dense, highly viscous, extractant-rich middle layer that halts mass transfer and phase disengagement. To engineer around this, application scientists must introduce phase modifiers (such as long-chain alcohols like isodecanol) that disrupt excessive linear polymerization and sterically stabilize the reversed micelles, keeping the hydrodynamic radius safely below the precipitation threshold.
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Environmental Fate and Toxicity of P,P'-Diisooctyl Diphosphoric Acid: A Technical Guide
Executive Summary
P,P'-Diisooctyl diphosphoric acid (commonly referred to as diisooctyl pyrophosphate) is a complex organophosphorus compound. Industrially, it is highly valued as a reactive intermediate, a critical ligand in advanced aluminate and titanate coupling agents[1], and a sulfur-free anti-wear additive in next-generation lubricants[2].
As a Senior Application Scientist, assessing the environmental and toxicological profile of this compound requires looking beyond basic regulatory checklists. We must analyze its molecular architecture: a thermodynamically labile, hydrophilic pyrophosphate (P-O-P) core flanked by highly hydrophobic, branched isooctyl chains. This amphiphilic nature dictates its phase partitioning, degradation kinetics, and biological interactions.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline is the first step in predicting environmental behavior. The molecule is essentially insoluble in water but highly soluble in organic solvents[3], a trait that heavily influences both its environmental transport and the design of laboratory testing protocols.
Table 1: Physicochemical & Environmental Fate Parameters
| Parameter | Value / Description | Causality / Environmental Impact |
| Molecular Weight | ~402.4 g/mol | High molecular weight limits volatility; the compound will primarily partition to soil and aquatic sediment rather than the atmosphere. |
| Water Solubility | < 1 mg/L (Insoluble) | Driven by the dual branched isooctyl chains. Necessitates the use of co-solvents or specialized dispersion techniques during ecotoxicity testing. |
| Hydrolysis Kinetics | pH-dependent (Rapid at pH <4 or >9) | The P-O-P anhydride bond is susceptible to nucleophilic attack, preventing long-term environmental persistence. |
| Soil Adsorption ( Koc ) | High (> 3000 L/kg predicted) | The anionic phosphate core binds strongly to cationic soil minerals (Ca²⁺, Mg²⁺, Fe³⁺), immobilizing the compound in terrestrial environments. |
Environmental Fate & Transport Mechanisms
The environmental lifecycle of P,P'-diisooctyl diphosphoric acid is governed by a combination of abiotic and biotic degradation pathways.
Abiotic Hydrolysis: The most critical initial degradation step is the abiotic cleavage of the alkyl pyrophosphate bond[4]. Because the P-O-P linkage is a high-energy anhydride bond, it undergoes hydrolysis in aqueous environments, yielding two molecules of mono-isooctyl phosphoric acid. Further ester cleavage eventually yields phosphoric acid and isooctanol.
Biodegradation: Following the initial abiotic cleavage, the resulting isooctyl chains are subjected to microbial β -oxidation. The branched nature of the isooctyl group slightly retards the rate of microbial degradation compared to linear alkanes, but it is ultimately mineralized.
Figure 1: Stepwise hydrolysis pathway of P,P'-diisooctyl diphosphoric acid.
Toxicological Profile
The toxicity of P,P'-diisooctyl diphosphoric acid diverges significantly from traditional organophosphate pesticides.
Unlike neurotoxic organophosphates (e.g., chlorpyrifos), which feature specific leaving groups designed to phosphorylate the serine residue in the active site of acetylcholinesterase (AChE), long-chain alkyl pyrophosphates lack the necessary electrophilicity and steric fit for severe AChE inhibition. Instead, their toxicity is primarily physical and localized.
Table 2: Toxicological Thresholds (Class-Representative Data)
| Endpoint | Test System | Estimated Value | Mechanism of Action |
| Acute Aquatic Toxicity | Daphnia magna (48h EC50 ) | 1 - 10 mg/L | Surfactant-mediated lipid bilayer disruption. The amphiphilic molecule intercalates into cell membranes, causing lysis. |
| Mammalian Toxicity | Rat (Oral LD50 ) | > 2000 mg/kg | Low systemic toxicity due to poor gastrointestinal absorption of the highly lipophilic intact molecule. |
| Local Irritation | Rabbit (Dermal/Eye) | Severe Irritant | Free, unneutralized P-OH groups lower local tissue pH, causing acid-burn irritation. |
| Neurotoxicity | In vitro AChE assay | No significant inhibition | Lacks the specific aryl/fluorinated leaving groups required for covalent AChE phosphorylation. |
Experimental Workflows & Self-Validating Protocols
To generate robust, defensible data for regulatory submissions, experimental designs must be self-validating. A protocol is only trustworthy if it contains internal controls that automatically flag systemic errors.
Protocol 1: Hydrolysis Kinetics (Modified OECD 111)
Causality: Because the compound is practically insoluble in water[3], running a standard aqueous hydrolysis test will result in a heterogeneous suspension, leading to erratic kinetic data. We must introduce a biologically inert co-solvent (e.g., 1% v/v acetonitrile) to maintain a homogenous phase without altering the nucleophilic attack mechanism. Self-Validation: We run a sterile abiotic control in parallel. If degradation occurs in the sterile control but not the active test, we can definitively prove the degradation is purely chemical (hydrolysis) rather than microbial.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mg/L solutions of the test substance in sterile, nitrogen-purged buffer solutions at pH 4.0, 7.0, and 9.0, utilizing 1% acetonitrile as a co-solvent.
-
Incubation: Seal the vessels and incubate in the dark at 50°C (accelerated tier) to force the reaction.
-
Sampling: Extract 1 mL aliquots at T=0,2,4,24,48, and 120 hours.
-
Quenching: Immediately quench samples by flash-freezing in liquid nitrogen to halt the hydrolysis reaction at the exact time point.
-
Analysis: Analyze via LC-MS/MS (ESI negative mode), tracking the disappearance of the parent mass ( m/z ~401) and the appearance of the mono-isooctyl phosphoric acid metabolite.
Protocol 2: Ready Biodegradability (OECD 301B - CO₂ Evolution)
Causality: The CO₂ evolution test is specifically chosen over dissolved oxygen methods (like OECD 301D). The surfactant properties of diisooctyl diphosphoric acid can coat and foul the membranes of dissolved oxygen probes, leading to false readings. Tracking evolved carbon gas bypasses this physical interference. Self-Validation: A toxicity control (Test Substance + Sodium Acetate) is mandatory. If the toxicity control fails to degrade the sodium acetate, it proves the test substance is actively killing the bacterial inoculum, preventing a "false-negative" biodegradability conclusion.
Step-by-Step Methodology:
-
Inoculation: Prepare a mineral salts medium and inoculate with secondary effluent activated sludge (30 mg suspended solids/L).
-
Dosing: Add the test substance as the sole carbon source at a concentration of 10 mg C/L.
-
Trapping: Aerate the sealed vessels with CO₂-free air and trap the evolved CO₂ in a series of barium hydroxide ( Ba(OH)2 ) scrubbers over a 28-day period.
-
Quantification: Periodically titrate the remaining Ba(OH)2 with standard HCl to quantify the exact molar amount of CO₂ produced, calculating the percentage of theoretical carbon mineralized.
Figure 2: Self-validating experimental workflow for fate and toxicity assessment.
References
- EP0198374A2 - Coupling agent system of aluminium - Google Patents Source: Google Patents URL
- WO2018017454A1 - Alkyl phosphate amine salts for use in lubricants - Google Patents Source: Google Patents URL
-
Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations: Aristolochene Synthase Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
- 1. EP0198374A2 - Coupling agent system of aluminium - Google Patents [patents.google.com]
- 2. WO2018017454A1 - Alkyl phosphate amine salts for use in lubricants - Google Patents [patents.google.com]
- 3. Bis (diisooctyl pyrophosphate acyloxy) ethylene titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]
- 4. pubs.acs.org [pubs.acs.org]
Solvent extraction of rare earth elements using "Diphosphoric acid, P,P'-diisooctyl ester"
Application Note: Solvent Extraction of Rare Earth Elements (REEs) Using Diphosphoric Acid, P,P'-Diisooctyl Ester
Executive Summary
For researchers and drug development professionals working with high-purity lanthanides (e.g., Lutetium-177 or Yttrium-90 for radiopharmaceuticals, Gadolinium for MRI contrast agents), the isolation of specific Rare Earth Elements (REEs) from complex, highly acidic mixtures is a critical upstream challenge. Diphosphoric acid, P,P'-diisooctyl ester (CAS No. 70729-86-1)[1], widely referred to in hydrometallurgical literature as Octyl Pyrophosphoric Acid (OPPA), is an organophosphorus extractant that offers unparalleled chelating strength. This application note details the mechanistic principles, quantitative performance, and a self-validating experimental protocol for utilizing OPPA in the liquid-liquid extraction of REEs.
Mechanistic Grounding & Causality
The efficacy of an extractant is dictated by its molecular architecture and the thermodynamic stability of the resulting metal-ligand complex.
-
The Pyrophosphate Advantage : Unlike conventional orthophosphoric acid extractants (such as D2EHPA), OPPA features a pyrophosphate moiety. This structure provides a rigid, pre-organized bidentate binding pocket. The high electron density of the pyrophosphate oxygens interacts favorably with the high charge density of trivalent REEs, allowing for highly efficient coordination[2].
-
Extraction in Hyper-Acidic Media : Because of its high equilibrium constant ( Kex ), OPPA can successfully extract REEs from highly acidic leachates (e.g., 1–5 M H2SO4 or H3PO4 )[3]. In such environments, standard extractants become fully protonated and lose their cation-exchange capabilities.
-
Reaction Mechanism : In an aliphatic diluent, OPPA exists predominantly as a hydrogen-bonded dimer, denoted as H2A2 . At the liquid-liquid interface, the REE³⁺ ion displaces the acidic protons, forming a neutral, lipophilic complex[4].
Equation : REE(aq)3++3H2A2(org)⇌REE(HA2)3(org)+3H(aq)+
The release of protons into the aqueous phase explains the inverse relationship between extraction efficiency and aqueous acidity. However, OPPA's inherently strong affinity drives the reaction forward even when the aqueous proton concentration is high[5].
Self-Validating Protocol: Liquid-Liquid Extraction of REEs
Trustworthiness & Validation: This protocol is designed as a closed mass-balance system. By measuring the REE concentration in the initial feed, the depleted raffinate, and the loaded organic phase, researchers can verify the distribution ratio ( D ) and confirm that no material is lost to third-phase emulsion or interfacial precipitation.
Phase 1: Reagent & Feed Preparation
-
Organic Phase Formulation : Dilute Diphosphoric acid, P,P'-diisooctyl ester to a 0.1–0.5 M concentration in an aliphatic diluent (e.g., dodecane or purified kerosene).
-
Causality: Aliphatic diluents reduce the viscosity of the organic phase, promoting rapid phase disengagement. If third-phase formation is observed (a heavy organic layer), add 2–5% v/v of a phase modifier such as isodecanol to increase the solubility of the metal-extractant complex.
-
-
Aqueous Feed Adjustment : Prepare the REE feed solution in a sulfate or chloride medium. Adjust the initial acidity ( H+ ) to the target range (typically 0.5–2.0 M) using H2SO4 or HCl .
-
Causality: While OPPA tolerates high acidity, standardizing the initial pH ensures reproducible thermodynamic driving forces for the cation exchange.
-
Phase 2: Solvent Extraction (Mixer-Settler Simulation)
-
Phase Contact : Combine the organic and aqueous phases in a separatory funnel or thermostated mixer at an Organic-to-Aqueous (O/A) volume ratio of 1:1.
-
Agitation : Agitate vigorously at 300–500 rpm for 10–15 minutes at 25°C.
-
Causality: This specific time and speed maximize the interfacial surface area for mass transfer without generating stable micro-emulsions that would hinder subsequent separation.
-
-
Phase Separation : Allow the mixture to settle for 20 minutes until a sharp, clear interface forms.
-
Validation (Mass Balance) : Sample both phases. Analyze the aqueous raffinate via ICP-MS. Calculate the Distribution Ratio ( D=[REE]org/[REE]aq ) and Extraction Efficiency ( E%=(D/(D+Vaq/Vorg))×100 ). The sum of REE mass in both phases must equal the initial feed mass ±2% .
Phase 3: Stripping & Recovery
-
Stripping Reagent : Contact the loaded organic phase with a high-concentration acid (e.g., 7 M H2SO4 ) or a precipitating agent (e.g., oxalic acid/HF) at an O/A ratio of 1:1[4].
-
Causality: The massive excess of protons forces the equilibrium reaction in reverse, protonating the OPPA ligands and expelling the REE³⁺ ions back into the aqueous phase for final recovery.
-
-
Agitate and Separate : Mix for 15 minutes, settle, and collect the high-purity aqueous REE concentrate.
Quantitative Data Presentation
The following table summarizes the typical extraction behavior of OPPA for selected REEs across varying acidities, demonstrating its selectivity and robustness.
| Parameter / Element | Light REE (e.g., Lanthanum) | Heavy REE (e.g., Yttrium/Dysprosium) | Conditions / Causality |
| Extraction Efficiency (0.5 M Acid) | 85 - 90% | > 98% | HREEs possess a smaller ionic radius, leading to higher charge density and stronger electrostatic coordination with OPPA[4]. |
| Extraction Efficiency (2.0 M Acid) | 40 - 50% | 80 - 85% | Increased H+ concentration drives the equilibrium leftward; however, OPPA maintains viability for HREEs[3]. |
| Optimal Stripping Agent | 3-5 M H2SO4 | 7 M H2SO4 | Heavier REEs form stronger complexes with OPPA, necessitating higher acid concentrations to fully reverse the extraction[4]. |
| Distribution Ratio ( D ) at pH 1.0 | ~ 5.5 | ~ 45.0 | High D values indicate OPPA's strong preference for the organic phase, minimizing the required O/A phase ratio[5]. |
Process Visualizations
Fig 1. Continuous liquid-liquid extraction and stripping workflow for REEs using OPPA.
Fig 2. Interfacial mass transfer and chelation mechanism of REE(III) by dimeric OPPA.
References
-
PubChem . "Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663". National Institutes of Health (NIH). 1
-
Beltrami, D., et al. "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes". Chemical Reviews, ACS Publications, 2014. 3
-
Kumari, A., et al. "Process development to recover rare earth metals from monazite mineral: A review". Minerals Engineering, 2015. 2
-
Desouky, O. A. "Studies on the use of octyl (phenyl) phosphinic acid (OPPA) for extraction of yttrium (III) from chloride medium". ResearchGate, 2008. 4
-
International Atomic Energy Agency (IAEA) . "Uranium Extraction Technology". Technical Reports Series No. 359, 1993. 5
Sources
Application Note: Selective Separation of Cobalt from Nickel Using Organophosphorus Solvent Extraction
A Protocol Focused on Bis(2,4,4-trimethylpentyl)phosphinic Acid
Introduction: The Challenge and a Solution for Cobalt-Nickel Separation
The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical processes, driven by the increasing demand for high-purity cobalt in applications such as lithium-ion batteries.[1] The chemical similarity of these adjacent transition metals makes their separation difficult.[2] Solvent extraction has emerged as the predominant industrial method, offering the high degree of separation and yield required.[2]
While various reagents exist, organophosphorus acids are particularly effective for separating cobalt and nickel from weakly acidic sulfate solutions.[2] Among these, phosphinic acids have demonstrated superior selectivity for cobalt over nickel compared to phosphoric and phosphonic acids.[2][3]
This document provides a detailed protocol for the selective solvent extraction of cobalt from a nickel-containing aqueous solution. The protocol is centered on the use of bis(2,4,4-trimethylpentyl)phosphinic acid , the active component of the commercial extractant Cyanex 272 .[4][5] This reagent, a form of diisooctylphosphinic acid, is widely recognized for its high efficiency and selectivity in this application.[5][6] The principles and steps outlined here are designed for researchers and scientists to establish a robust and reproducible separation workflow.
The Scientific Rationale: Mechanism of Selective Extraction
The selective extraction of cobalt(II) over nickel(II) using bis(2,4,4-trimethylpentyl)phosphinic acid is rooted in the distinct coordination chemistry of the two metal ions.[3][7] The process operates on a cation exchange mechanism, where the acidic proton of the extractant is exchanged for a metal ion. The extractant, which exists as a dimer (H₂A₂) in non-polar organic diluents, reacts with the metal ions (M²⁺) at the aqueous-organic interface.
The general extraction equilibrium can be represented as:
M²⁺ (aq) + 2(HA)₂ (org) ⇌ MA₂(HA)₂ (org) + 2H⁺ (aq) [8]
The key to the separation lies in the stereochemistry of the extracted metal complexes:
-
Cobalt(II) is preferentially extracted because it forms a tetrahedral complex with the phosphinic acid extractant.[3][7]
-
Nickel(II) , in contrast, forms an octahedral complex, which is more hydrated and consequently less soluble in the organic phase.[3][8]
This difference in coordination geometry and solubility results in a significantly higher distribution coefficient for cobalt, enabling its selective transfer to the organic phase while nickel remains in the aqueous raffinate. The efficiency of this separation is highly dependent on the equilibrium pH of the aqueous phase.[6]
Core Experimental Workflow
The solvent extraction process for cobalt-nickel separation is a multi-stage operation designed to maximize both the recovery of cobalt and the purity of the separated products. The workflow consists of three primary stages: Extraction, Scrubbing, and Stripping.
Caption: Overall workflow for Co-Ni separation.
Detailed Experimental Protocols
This section provides a step-by-step methodology for laboratory-scale separation.
Reagent and Solution Preparation
-
Organic Phase Preparation:
-
Extractant: Use a commercial-grade bis(2,4,4-trimethylpentyl)phosphinic acid (e.g., Cyanex 272). A typical concentration is 0.3 M to 1 M.[1][9]
-
Diluent: Use a high-flashpoint aliphatic kerosene (e.g., Exxsol D80™ or Shellsol D70).[1][10]
-
Modifier (Optional): To prevent third-phase formation, a modifier like tri-n-butyl phosphate (TBP) or isodecanol can be added at 5-10% (v/v).
-
Procedure: Prepare the desired volume by dissolving the calculated mass of the extractant in the diluent. For example, to prepare 1 L of 0.5 M Cyanex 272 (M.W. 290.42 g/mol ), dissolve 145.21 g of the extractant in the diluent to a final volume of 1 L.
-
-
Aqueous Feed Solution Preparation:
-
pH Adjustment and Saponification:
-
The extraction of metals releases H⁺ ions, which lowers the pH and can hinder further extraction.[3] To counteract this, the pH must be controlled, often by pre-neutralizing (saponifying) the organic extractant with a base like sodium hydroxide (NaOH).
-
Saponification Procedure: Add a stoichiometric amount of concentrated NaOH solution to the organic phase with vigorous stirring. A 40-60% saponification level is common.[9] This forms the sodium salt of the extractant in the organic phase, which then exchanges Na⁺ for Co²⁺ during extraction, maintaining a stable pH.[3]
-
Stage 1: Extraction
The goal of this stage is to selectively transfer cobalt from the aqueous feed to the organic phase.
-
Setup: Use separatory funnels for batch tests. For continuous simulations, a mixer-settler apparatus is used.[12]
-
Phase Ratio: A volumetric organic-to-aqueous (O:A) ratio of 1:1 is standard for initial tests.[11]
-
Procedure:
-
Add equal volumes of the aqueous feed and the (optionally saponified) organic phase to a separatory funnel.
-
Adjust the initial pH of the aqueous phase to the desired range, typically between 4.0 and 6.0. The optimal pH for cobalt extraction with minimal nickel co-extraction is often found between 5.0 and 6.0.[1][4]
-
Shake vigorously for 5-15 minutes to allow the system to reach equilibrium.[7][11]
-
Allow the phases to separate completely. A clear interface should form between the upper organic layer (which will turn a deep blue as it loads with cobalt) and the lower aqueous layer.
-
Drain the lower aqueous phase (raffinate), which is now enriched in nickel.
-
Collect the upper organic phase (loaded organic) for the scrubbing stage.
-
-
Analysis: Take samples of the raffinate and the initial aqueous feed for metal analysis by Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine extraction efficiency.[13][14]
Stage 2: Scrubbing (Optional but Recommended)
If impurities like manganese, calcium, or a small amount of nickel are co-extracted, a scrubbing stage is necessary to purify the loaded organic phase.[9][12]
-
Scrub Solution: Use a dilute acidic solution or a pure cobalt sulfate solution (e.g., 0.5 M CoSO₄ at pH 2).[9]
-
Procedure:
-
Contact the loaded organic phase from the extraction stage with the scrub solution, typically at a high O:A ratio (e.g., 20:1).[7][15]
-
Mix for 5-10 minutes. The more weakly extracted impurities (like Ni) will be displaced from the organic phase by the cobalt ions from the scrub solution.
-
Separate the phases. The scrubbed organic phase now contains highly purified cobalt.
-
Stage 3: Stripping
This stage recovers the cobalt from the scrubbed organic phase into a new, concentrated aqueous solution and regenerates the organic extractant for reuse.
-
Stripping Agent: A mineral acid, typically sulfuric acid (H₂SO₄), is used. Concentrations can range from 0.05 M to 2 M.[9][11]
-
Procedure:
-
Contact the scrubbed organic phase with the stripping acid solution, typically at an O:A ratio of 1:1.[7]
-
Mix for 10-20 minutes. The high concentration of H⁺ ions in the stripping agent reverses the extraction equilibrium, transferring cobalt back into the aqueous phase.
-
Allow the phases to separate. The aqueous phase is now a concentrated, high-purity cobalt sulfate solution (strip liquor). The organic phase is now "stripped" and can be recycled back to the extraction stage.[12]
-
Key Parameters and Data
The success of the separation hinges on the careful control of several parameters. The table below summarizes typical conditions and their impact.
| Parameter | Typical Range | Rationale & Impact |
| Equilibrium pH | 4.0 - 6.5 | Critical for selectivity. Cobalt extraction increases significantly above pH 4, while nickel extraction begins at a higher pH (above 6). Operating in the pH 5.2-5.8 range often provides the best separation factor.[3][4] |
| Extractant Conc. | 0.3 M - 1.0 M | Higher concentration increases metal loading capacity but also viscosity. A balance is needed for efficient phase separation.[1] |
| Temperature | 25°C - 60°C | Increasing temperature can improve extraction kinetics and selectivity. A common operating temperature is 40-60°C.[4][12] |
| O:A Ratio | 1:5 - 5:1 | Affects the number of stages required. A 1:1 ratio is common for batch tests. In continuous processes, it is optimized based on feed concentration and target recovery.[12] |
| Saponification | 40% - 60% | Maintains a stable pH during extraction, driving the reaction forward and reducing the need for continuous base addition.[9] |
| Strip Acid Conc. | 0.05 M - 2 M H₂SO₄ | Must be sufficiently concentrated to reverse the extraction equilibrium and efficiently recover cobalt from the organic phase.[9][11] |
Visualization of the Chemical Mechanism
The core of the selective extraction is the chemical equilibrium at the liquid-liquid interface, governed by pH.
Caption: Chemical equilibrium of cobalt extraction.
References
-
CSIRO and CESL. (2010). A New Process for Cobalt – Nickel Separation. Available at: [Link]
-
Cheng, C. Y., Barnard, K. R., Zhang, W., & Robinson, D. J. (2011). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 29(5-6), 717-741. Available at: [Link]
-
Park, J., et al. (2024). Synergistic Solvent Extraction of Ni, Co, and Mn from Ca/Mg-Containing Sulfate Solutions for Battery Metal Refining. Industrial & Engineering Chemistry Research. Available at: [Link]
-
da Silva, A. M. V., et al. (2018). SEPARATION OF COBALT FROM THE NICKEL-RICH SOLUTION FROM HPAL PROCESS BY SYNERGISM USING ORGANIC EXTRACTS CYANEX 272 AND IONQUEST 290. The Canadian Journal of Chemical Engineering. Available at: [Link]
-
Cheng, C. Y., Barnard, K. R., Zhang, W., & Robinson, D. J. (2011). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 29(5-6). Available at: [Link]
-
Verbinnen, I., et al. (2023). Solvent Extraction Process for Refining Cobalt and Nickel from a “Bulk Hydroxide Precipitate” Obtained by Bioleaching of Sulfidic Mine Tailings. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Bourget, C., et al. (2017). Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media. RSC Advances. Available at: [Link]
-
Verbinnen, I., et al. (2023). Solvent extraction process for refining cobalt and nickel from a “bulk hydroxide precipitate” obtained by bioleaching of sulfidic mine tailings. Lirias. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Diisooctylphosphinic Acid: Properties, Synthesis, and Applications. Available at: [Link]
-
Moon, H. S., et al. (2020). Solvent Extraction Separation of Co(II) and Ni(II) from Weak Hydrochloric Acid Solution with Ionic Liquids Synthesized from Organophosphorus Acids. Journal of the Korean Institute of Resources Recycling. Available at: [Link]
- Peppard, D. F. (1974). The Solvent Extraction of Cobalt, Nickel, Zinc, Copper, Calcium, Magnesium, and the Rare-earth Metals by Organophosphorus Acids. National Technical Information Service.
- Kordosky, G. A., & Klett, R. S. (1979). Stripping of cobalt from nickel-cobalt loaded organic. U.S. Patent No. 4,148,631.
-
Lee, M. S. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of the Korean Institute of Resources Recycling. Available at: [Link]
-
Sarrafi, A., et al. (2023). Solvent extraction of nickel from iron and cobalt containing sulfate solutions. Scientific Reports. Available at: [Link]
-
Preston, J. S. (1982). Solvent Extraction of Cobalt and Nickel by Organophosphorous Acids Comparison of Phosphoric, Phosphonic and Phosphinic Acid Systems. Hydrometallurgy, 9(2), 115-133. Available at: [Link]
-
Igarashi, S., & Yotsuyanagi, T. (1981). An investigation of extracting agents for the determination of cobalt and nickel by solvent extraction-carbon-furnace atomic absorption spectrometry. Bunseki Kagaku. Available at: [Link]
-
Ghadiri, M., et al. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy. Available at: [Link]
-
Rout, A., & Kumar, S. (2022). Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. MDPI. Available at: [Link]
-
Yun, S. H., Wen, J. X., & Lee, M. S. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing. Available at: [Link]
-
Shinde, V. M., & Desai, G. S. (1995). Solvent extraction separation of cobalt(II) from nickel and other metals with cyanex 272. Fresenius' Journal of Analytical Chemistry. Available at: [Link]
-
Kaya, C., et al. (2022). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC. Available at: [Link]
-
Reddy, B. R., & Sarma, P. V. R. B. (2009). Effect of equilibrium pH on the extraction of cobalt, nickel and lithium. ResearchGate. Available at: [Link]
-
Guesbaya, N., et al. (2024). Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Research Square. Available at: [Link]
-
Sato, T. (1983). EXTRACTION OF NICKEL AND COBALT WITH 2-ETHYLHEXYL-PHOSPHONIC ACID MONO-2-ETHYLHEXYL ESTER. Journal of the Japan Institute of Metals. Available at: [Link]
-
Peeters, N., Binnemans, K., & Riaño, S. (2022). Recovery of cobalt from lithium-ion battery cathode material by combining solvoleaching and solvent extraction. Green Chemistry. Available at: [Link]
-
Niazi, A., & Ghaemmaghami, E. (2016). Analytical approaches for the determination of cobalt, nickel and copper by aeration-assisted homogeneous liquid–liquid microextraction and flame atomic absorption spectrometry. Separation Science and Technology. Available at: [Link]
-
DZMINING. (2023). Di-2-ethylhexyl phosphoric acid introduction. Available at: [Link]
-
Mihaylov, I. (2000). Cobalt-Nickel Separation in Hydrometallurgy: a Review. Mineral Processing and Extractive Metallurgy. Available at: [Link]
Sources
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- 6. Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21695A [pubs.rsc.org]
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- 8. The Solvent Extraction of Cobalt, Nickel, Zinc, Copper, Calcium, Magnesium ... - JS. Preston - Google 圖書 [books.google.com.hk]
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Application Note: Hydrometallurgical Recovery of Uranium(IV) from Wet-Process Phosphoric Acid Using Diphosphoric Acid, P,P'-Diisooctyl Ester
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Hydrometallurgical Researchers, Actinide Chemists, and Process Development Scientists
Executive Summary
Diphosphoric acid, P,P'-diisooctyl ester (CAS: 70729-86-1), structurally synonymous with diisooctyl pyrophosphate (DIOPP) and belonging to the octyl pyrophosphoric acid (OPPA) family of extractants, is a highly specialized organophosphorus compound. Its primary industrial and research application is the secondary recovery of uranium from wet-process phosphoric acid (WPA).
This application note provides a field-proven, self-validating protocol for utilizing DIOPP in solvent extraction (SX) circuits. By understanding the thermodynamic vulnerabilities of the P-O-P anhydride linkage and the specific bidentate chelation mechanics of the pyrophosphate moiety, researchers can achieve exceptional extraction coefficients for tetravalent uranium (U⁴⁺) while mitigating extractant degradation.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific operational parameters are chosen, rather than simply following a recipe. The application of DIOPP is governed by two competing chemical realities: high affinity for U⁴⁺ and high susceptibility to hydrolysis.
Oxidation State Specificity and Chelation
Unlike standard orthophosphate extractants (e.g., DEHPA) which target the uranyl cation (U⁶⁺ as UO₂²⁺), the pyrophosphate group in DIOPP acts as a powerful bidentate ligand specifically tailored for the highly charged, non-oxygenated U⁴⁺ ion . The spatial arrangement of the P,P'-diester allows for the formation of a highly stable, neutral chelate complex in the organic phase. Because WPA naturally contains uranium in the U⁶⁺ state, reductive preconditioning of the feed is an absolute mechanistic prerequisite [1].
Thermodynamic Stability & The Hydrolysis Challenge
The critical vulnerability of DIOPP is the central P-O-P anhydride bond. In highly acidic environments (such as 5–6 M H₃PO₄) and at elevated temperatures, this bond undergoes rapid acid-catalyzed hydrolysis, cleaving the extractant into diisooctyl orthophosphoric acid [2].
-
The Causality: Orthophosphoric esters have vastly inferior extraction coefficients for U⁴⁺. If hydrolysis occurs, phase separation slows, and uranium recovery plummets.
-
The Solution: The protocol dictates strict temperature control (<40°C) and highly restricted contact times (<2 minutes) to outpace the degradation kinetics.
Quantitative Extractant Comparison
To justify the selection of DIOPP over alternative organophosphorus extractants, the following table summarizes the operational parameters and performance metrics of standard uranium extractants in WPA [3].
| Extractant System | Target Oxidation State | Extraction Coefficient ( D ) | Primary Stripping Agent | Hydrolytic Stability |
| DIOPP / OPPA | U(IV) | Very High (>10) | 15% HF (Precipitates UF₄) | Low (Requires <40°C) |
| DEHPA-TOPO | U(VI) | Moderate (~1.5 - 3.0) | Ammonium Carbonate | High |
| OPAP | U(IV) | High (~5.0 - 8.0) | Oxidative (H₃PO₄ + NaClO₃) | Moderate |
Validated Experimental Protocol: The Extraction Circuit
This protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to ensure the chemical mechanisms are proceeding as intended before advancing to the next step.
Phase 1: Feed Preconditioning (Reductive Stage)
-
Step 1: Route the raw WPA feed (typically 25–30% P₂O₅) through a heat exchanger to cool the solution to strictly below 40°C .
-
Step 2: Introduce zero-valent iron (Fe powder or high-purity iron scrap) into the WPA under continuous agitation to reduce U⁶⁺ to U⁴⁺.
-
Self-Validation Checkpoint: Insert an Oxidation-Reduction Potential (ORP) probe. The reduction is chemically validated only when the potential drops to -250 mV (vs. Ag/AgCl) . Do not proceed to extraction until this threshold is stabilized.
Phase 2: Solvent Extraction (SX)
-
Step 1: Prepare the organic phase by dissolving DIOPP in an aliphatic kerosene diluent to a concentration of 0.1 M to 0.2 M.
-
Step 2: In a mixer-settler unit, contact the aqueous WPA and the organic phase at an Organic:Aqueous (O:A) ratio of 1:1.
-
Step 3: Agitate vigorously, but limit mixer residence time to < 2 minutes . Causality: This short contact time is sufficient for the rapid U⁴⁺ chelation kinetics while actively preventing the acid-catalyzed hydrolysis of the P-O-P bond.
-
Self-Validation Checkpoint: Allow phases to separate. A clean, rapid phase disengagement (< 3 minutes) validates that the extractant has not degraded into emulsion-forming orthophosphates.
Phase 3: Stripping and Precipitation
-
Step 1: The binding affinity of DIOPP for U⁴⁺ is so high that standard acid stripping is thermodynamically ineffective. Instead, contact the loaded organic phase with 15% w/w Hydrofluoric acid (HF) at an O:A ratio of 10:1.
-
Step 2: The fluoride ions aggressively displace the pyrophosphate ligands, immediately precipitating highly insoluble Uranium Tetrafluoride (UF₄, "green salt") at the phase interface.
-
Self-Validation Checkpoint: Filter the UF₄ precipitate. Assay the remaining organic phase using Arsenazo III spectrophotometry; an absorbance reading of zero at 650 nm validates complete stripping.
Phase 4: Solvent Regeneration
-
Step 1: Wash the stripped organic phase with deionized water (O:A = 1:1) to remove entrained HF and residual aqueous phosphates.
-
Step 2: Recycle the regenerated DIOPP back to the Phase 2 extraction circuit.
Process Visualization
The following diagram maps the logical flow and phase separations of the DIOPP hydrometallurgical circuit.
Hydrometallurgical circuit for U(IV) extraction from phosphoric acid using DIOPP.
References
-
Title: The Recovery of Uranium from Phosphoric Acid (IAEA-TECDOC-533) Source: International Atomic Energy Agency (IAEA) URL: [Link]
-
Title: Study of the stability of octyl pyrophosphoric acid (OPPA) solvent in the extraction of uranium from phosphoric acid Source: Chemical Engineering and Processing: Process Intensification (Khorfan, S., 1993) URL: [Link]
- Title: Solvent extraction process for recovery of uranium from phosphoric acid (US Patent 6645453B2)
Advanced Protocol for the Liquid-Liquid Extraction of Gallium(III) using P,P'-Diisooctyl Diphosphoric Acid
Target Audience: Researchers, hydrometallurgists, and radiopharmaceutical scientists.
Introduction & Mechanistic Grounding
Gallium is a critical metal utilized in advanced semiconductors (e.g., GaAs, GaN) and in radiopharmaceuticals, such as 68 Ga-based radiotracers for PET imaging[1]. Because gallium is typically found in trace amounts within complex matrices like bauxite, zinc refinery residues, or cyclotron targets, highly selective liquid-liquid extraction (LLE) is paramount.
While traditional organophosphorus acidic extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) are industry standards[2], P,P'-diisooctyl diphosphoric acid (a pyrophosphoric acid derivative) offers a distinct thermodynamic advantage. The diphosphoric acid backbone contains two phosphorus atoms linked by an oxygen bridge (P-O-P), providing a pre-organized bidentate coordination site.
Causality in Extraction: The extraction proceeds via a cation-exchange mechanism. The high charge density of the Ga3+ ion strongly polarizes the P=O bonds of the extractant.
Ga(aq)3++3H2A(org)⇌Ga(HA2)3(org)+3H(aq)+(Where H2A represents the dimeric form of the diphosphoric acid).
Because the reaction releases protons into the aqueous phase, maintaining an optimal feed pH is critical. If the pH is too low, the equilibrium shifts to the left, suppressing extraction[2]. If the pH is too high, Ga(III) hydrolyzes into non-extractable Ga(OH)3 or gallate species. The bidentate chelate effect of the diphosphoric acid allows for quantitative extraction at much lower pH values than monophosphoric acids, effectively preventing gallium hydrolysis and eliminating the need for auxiliary complexing agents[3].
Experimental Protocols
Reagent Preparation
-
Organic Phase: Prepare a 0.1 M solution of P,P'-diisooctyl diphosphoric acid dissolved in an aliphatic diluent (e.g., kerosene or heptane).
-
Expert Insight (Causality): You must add 5% (v/v) of a phase modifier such as isodecanol or tri-n-butyl phosphate (TBP). Diphosphoric acids tend to form a third phase (an insoluble emulsion) when heavily loaded with metal ions due to the limited solubility of the highly polar metal-extractant complex in non-polar diluents. The modifier increases the overall polarity of the organic phase, preventing third-phase formation.
-
-
Aqueous Feed: Prepare the Ga(III) feed in a sulfate or chloride matrix (e.g., 1.0 g/L Ga3+ ). Adjust the pH to 1.0 – 1.5 using dilute H2SO4 or HCl .
Step-by-Step Extraction Workflow
-
Mixing (Extraction): Combine the organic and aqueous phases at an Organic/Aqueous (O/A) volume ratio of 1:1 in a thermostated mixer-settler at 25°C.
-
Kinetics: Agitate at 600 rpm for 15 minutes.
-
Expert Insight: Diphosphoric acids have a higher viscosity than their monophosphoric analogues. Vigorous agitation ensures a sufficient interfacial surface area for optimal mass transfer.
-
-
Phase Separation: Cease agitation and allow 10 minutes for complete phase disengagement.
-
Scrubbing: Contact the loaded organic phase with 0.5 M H2SO4 (O/A = 2:1) for 10 minutes. This selectively strips weakly bound, co-extracted impurities (e.g., Zn2+ , Fe2+ ). The higher charge density of Ga3+ keeps it tightly bound to the extractant at this acidity.
-
Stripping (Recovery): Contact the scrubbed organic phase with 3.0 M HCl (O/A = 1:1) for 20 minutes to back-extract the purified Ga(III) into the aqueous phase.
Visualization of the Extraction Process
Workflow for the liquid-liquid extraction and purification of Gallium(III).
Phase transfer and cation-exchange mechanism at the liquid-liquid interface.
Quantitative Data Summary
The following table summarizes the performance metrics of P,P'-diisooctyl diphosphoric acid compared to the industry-standard monophosphoric acid (D2EHPA).
| Parameter | P,P'-Diisooctyl Diphosphoric Acid | D2EHPA (Standard) | Causality / Scientific Rationale |
| Optimal Extraction pH | 1.0 – 1.5 | 2.0 – 2.5 | The pyrophosphate backbone is more acidic, allowing Ga extraction at lower pH, which prevents yield loss via Ga hydrolysis. |
| Extraction Efficiency | > 99.5% | ~ 95.0% | Bidentate chelation forms highly stable 6-membered rings with the Ga3+ center. |
| Separation Factor ( βGa/Zn ) | > 500 | ~ 150 | Rigid steric constraints of the diisooctyl groups strongly favor the smaller ionic radius of Ga3+ over Zn2+ . |
| Stripping Acid Conc. | 3.0 M HCl | 1.5 M HCl | The stronger Ga-diphosphoric complex requires a higher thermodynamic driving force (acid concentration) to reverse the extraction equilibrium. |
Trustworthiness & Method Validation
To ensure this protocol functions as a self-validating system, the following quality control checks must be integrated into your workflow:
-
Mass Balance Verification: Analyze both the aqueous raffinate and the loaded organic phase (after stripping) using ICP-OES. The sum of the gallium mass in both phases must equal the initial feed concentration ( ±2% ). A discrepancy indicates either third-phase formation, emulsion entrainment, or precipitation at the interface.
-
Hydrolytic Stability Check: Diphosphoric acids possess a P-O-P anhydride bond that can slowly hydrolyze into monophosphoric acids under highly acidic and elevated temperature conditions. Monitor the extractant's molecular integrity periodically using 31P -NMR. A shift from the characteristic pyrophosphate doublet to a single monophosphate peak indicates solvent degradation, which will directly compromise the βGa/Zn separation factor.
References
-
Extraction Equilibrium of Gallium(III) from Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid Dissolved in Kerosene Asian Journal of Chemistry URL:[Link]
-
Recovery of Gallium-68 and Zinc from HNO3-Based Solution by Liquid–Liquid Extraction with Arylamino Phosphonates MDPI URL: [Link]
-
Solvent Extraction of Gallium and Germanium Using a Novel Hydroxamic Acid Extractant MDPI URL:[Link]
Sources
Technical Support Center: Minimizing Third Phase Formation in Solvent Extraction with Acidic Organophosphorus Extractants
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the challenge of third phase formation in solvent extraction processes utilizing acidic organophosphorus extractants. Due to a lack of specific published data on "Diphosphoric acid, P,P'-diisooctyl ester," the principles, troubleshooting steps, and experimental protocols described herein are primarily based on extensive research and data available for the structurally analogous and widely studied extractant, Di-(2-ethylhexyl)phosphoric acid (D2EHPA) . While the fundamental concepts are broadly applicable, users should consider this guidance as a starting point and must conduct their own experiments to determine the optimal conditions and parameters for their specific system involving "Diphosphoric acid, P,P'-diisooctyl ester."
Introduction to Third Phase Formation
Third phase formation is a phenomenon in solvent extraction where the organic phase, upon extraction of a solute, splits into two immiscible organic layers. This is a significant operational challenge that can lead to process inefficiencies, reduced separation factors, and difficulties in phase handling.[1] The upper, lighter organic phase is typically composed mainly of the diluent, while the denser, "third phase" is enriched with the extractant-metal complexes.[2][3] This undesirable phase separation is often attributed to the limited solubility of the extracted metal-organic complexes in the non-polar diluent.[4] The formation of this third phase is influenced by a variety of factors including the nature of the extractant and diluent, the concentration of the extracted species, temperature, and the composition of the aqueous phase.[5][6]
This guide provides a comprehensive overview of the causes of third phase formation in systems using acidic organophosphorus extractants and offers practical troubleshooting advice to mitigate or eliminate its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of third phase formation in solvent extraction with acidic organophosphorus extractants?
A1: The primary cause is the formation of large aggregates or reverse micelles of the extractant-metal complexes that have limited solubility in the organic diluent.[7] These extractants are amphiphilic, having a polar head that complexes with the metal ion and a non-polar tail that provides solubility in the organic phase.[8] When the concentration of the polar metal-extractant complexes exceeds a certain limit, known as the Limiting Organic Concentration (LOC), they can separate from the bulk non-polar diluent, leading to the formation of a second organic phase.[2][3][7]
Q2: How does the choice of diluent affect third phase formation?
A2: The diluent plays a crucial role in the stability of the organic phase. Generally, aliphatic diluents (like kerosene or n-dodecane) have a higher tendency to promote third phase formation compared to aromatic diluents (like toluene or xylene).[9] Aromatic diluents can better solvate the polar metal-extractant complexes, thus increasing their solubility and reducing the likelihood of phase splitting.[9] However, aliphatic diluents often offer higher extraction efficiencies.[9] The choice of diluent is therefore a trade-off between extraction performance and phase stability.
Q3: Can temperature be adjusted to prevent third phase formation?
A3: Yes, in many systems, increasing the temperature can help prevent or reverse third phase formation.[5] Higher temperatures generally increase the solubility of the metal-extractant complexes in the organic diluent. However, the effect of temperature can be system-dependent, and it's important to verify this experimentally.
Q4: What is a "modifier," and how does it help prevent a third phase?
A4: A modifier is a substance added to the organic phase to improve its properties, most notably to prevent third phase formation.[8][10] Modifiers are typically polar molecules, such as long-chain alcohols (e.g., 1-decanol) or neutral organophosphorus compounds like tri-n-butyl phosphate (TBP).[3][10] They work by either co-solvating the metal-extractant complexes, thereby increasing their solubility in the diluent, or by disrupting the formation of large aggregates that lead to phase separation.[10]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: My organic phase has split into two layers after extraction. How do I fix this?
-
Question: I've observed the formation of a second, denser organic layer. What are my immediate options to resolve this and subsequent steps to prevent it?
-
Answer:
-
Immediate Actions:
-
Increase Temperature: Gently warm the mixture. In many cases, an increase in temperature can redissolve the third phase.
-
Add a Modifier: Introduce a small amount (e.g., 2-5% v/v) of a modifier like tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-decanol) to the organic phase and mix thoroughly.[3]
-
Dilute the Organic Phase: Add more of the organic diluent to decrease the overall concentration of the metal-extractant complex.
-
-
Preventative Measures for Future Experiments:
-
Reduce Metal Loading: Decrease the concentration of the target metal ion in the aqueous feed to stay below the Limiting Organic Concentration (LOC).
-
Change the Diluent: Consider switching from an aliphatic to an aromatic diluent, or use a mixture of the two to balance extraction efficiency and phase stability.[9]
-
Incorporate a Modifier from the Start: Prepare your organic phase with an optimized concentration of a modifier like TBP. The use of 5% v/v TBP has been shown to prevent third-phase formation in D2EHPA systems under certain conditions.[4]
-
Adjust Aqueous Phase pH: For acidic extractants like D2EHPA, the extraction is highly pH-dependent. Lowering the pH can sometimes reduce the extent of extraction and prevent reaching the LOC.[11]
-
-
Issue 2: I'm experiencing persistent emulsions and poor phase separation.
-
Question: The aqueous and organic phases are not separating cleanly, and an emulsion has formed at the interface. What could be the cause, and how can I break it?
-
Answer:
-
Potential Causes:
-
High Shear Mixing: Vigorous shaking or stirring can create fine droplets that are slow to coalesce.
-
Presence of Interfacially Active Impurities: Impurities in the extractant or the aqueous feed can stabilize emulsions.[12]
-
High pH: For acidic extractants, operating at a high pH can lead to the formation of soap-like molecules at the interface, promoting emulsification.[12][13]
-
-
Solutions:
-
Gentle Mixing: Use a rocking platform or gentle swirling instead of vigorous shaking to mix the phases.
-
Centrifugation: For small-scale experiments, centrifuging the sample can effectively break the emulsion.
-
Salting Out: Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help destabilize the emulsion.
-
Temperature Change: Gently warming the mixture can sometimes aid in breaking the emulsion by altering interfacial tension and viscosity.
-
Purify the Extractant: Commercially available extractants may contain impurities that contribute to emulsion formation. Consider a purification step, such as washing with an acidic or basic solution, as appropriate.[12]
-
-
Issue 3: My extraction efficiency is lower than expected, and I suspect third phase formation is the culprit.
-
Question: The concentration of my target molecule in the organic phase is low, and I'm concerned that a micro-third phase is forming and trapping the analyte. How can I confirm and address this?
-
Answer:
-
Confirmation:
-
Visual Inspection: Carefully inspect the organic phase against a bright light. A slight turbidity or the presence of a thin, dense layer at the bottom of the organic phase can indicate a micro-third phase.
-
Centrifugation: Centrifuging a sample of the organic phase may consolidate the micro-third phase into a visible pellet.
-
-
Solutions:
-
Implement Preventative Measures: Follow the recommendations for preventing third phase formation outlined in "Issue 1." The most effective approach is to operate under conditions that are well below the LOC.
-
Optimize Modifier Concentration: If you are already using a modifier, its concentration may need to be optimized. The table below provides some guidance based on D2EHPA systems.
-
Consider a Different Extractant Concentration: In some systems, increasing the extractant concentration can actually prevent third phase formation by providing more molecules to solvate the extracted complex.[2] This should be investigated on a case-by-case basis.
-
-
Data Presentation: Factors Influencing Third Phase Formation
The following tables provide illustrative data from studies on D2EHPA, which can serve as a starting point for designing experiments with "Diphosphoric acid, P,P'-diisooctyl ester."
Table 1: Effect of Diluent Type on Third Phase Formation in Rare Earth Element (REE) Extraction with D2EHPA
| Diluent Type | Observation | Implication for Your System |
| Linear Aliphatic (e.g., n-heptane, kerosene) | Higher tendency for third phase formation, especially at high metal loading.[3][10] | Start with lower metal concentrations or consider adding a modifier. |
| Cyclic Aliphatic (e.g., cyclohexane) | Less prone to third phase formation compared to linear aliphatics. | A good alternative to linear aliphatics if phase stability is an issue. |
| Aromatic (e.g., toluene) | Generally prevents third phase formation but may have lower extraction efficiency.[9] | Ideal for systems where phase stability is the primary concern. |
Table 2: Effect of Modifiers on Limiting Organic Concentration (LOC) in D2EHPA Systems
| Modifier | Concentration (v/v%) | Observation | Reference |
| Tri-n-butyl phosphate (TBP) | 1-5% | Mitigated third-phase formation under all tested conditions. | [3] |
| 1-Decanol | Not specified | Can be used to prevent third phase formation. | [3] |
Experimental Protocols
Protocol: Determination of the Limiting Organic Concentration (LOC)
This protocol outlines a general method for determining the maximum concentration of a metal ion that can be loaded into an organic phase before third phase formation occurs.
Objective: To determine the LOC of a specific metal ion in a "Diphosphoric acid, P,P'-diisooctyl ester" (DPPA)/diluent system.
Materials:
-
DPPA extractant
-
Selected organic diluent (e.g., kerosene, toluene)
-
Aqueous stock solution of the metal ion of interest at a known concentration
-
pH meter and buffers
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for metal ion concentration measurement (e.g., ICP-OES, AAS)
Procedure:
-
Prepare the Organic Phase: Prepare a solution of DPPA in the chosen diluent at the desired concentration (e.g., 0.1 M).
-
Prepare Aqueous Feed Solutions: Prepare a series of aqueous feed solutions with increasing concentrations of the metal ion. Adjust the pH of each solution to the desired value for extraction.
-
Solvent Extraction:
-
In a series of separatory funnels, mix equal volumes of the organic phase and each of the aqueous feed solutions.
-
Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
-
Observation:
-
Carefully observe the organic phase in each funnel for any signs of third phase formation (turbidity or a second organic layer).
-
The highest metal concentration in the aqueous feed that does not result in third phase formation is the approximate LOC under those conditions.
-
-
Quantification:
-
For the samples that did not form a third phase, separate the aqueous and organic layers.
-
Measure the concentration of the metal ion in the aqueous phase after extraction.
-
Calculate the concentration of the metal ion in the organic phase by mass balance. The highest achieved concentration in the organic phase before phase splitting is the LOC.
-
-
Data Analysis: Plot the concentration of the metal in the organic phase against the initial concentration in the aqueous phase to visualize the loading behavior and identify the LOC.
Visualizations
Mechanism of Third Phase Formation
Caption: Mechanism of third phase formation in solvent extraction.
Troubleshooting Workflow for Third Phase Formation
Caption: Troubleshooting workflow for addressing third phase formation.
References
-
Varela, R. R., Chagnes, A., & Forsberg, K. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. [Link]
-
Varela, R. R., Chagnes, A., & Forsberg, K. (2025). (PDF) Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. ResearchGate. [Link]
-
Varela, R. R., Chagnes, A., & Forsberg, K. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. [Link]
-
Lirias. (n.d.). Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. [Link]
-
ResearchGate. (2021). Dissolution of D(2)EHPA in liquid-liquid extraction process: Implication on metal removal and organic content of the treated water | Request PDF. [Link]
-
Varela, R. R., Chagnes, A., & Forsberg, K. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Scilit. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024). Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries. [Link]
-
ResearchGate. (n.d.). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction | Request PDF. [Link]
-
ACS Publications. (2016). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research. [Link]
-
Lirias. (n.d.). Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA). [Link]
-
Taylor & Francis Online. (1996). A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Solvent Extraction and Ion Exchange. [Link]
-
ScienceDirect. (n.d.). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. [Link]
-
PMC. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. [Link]
-
ResearchGate. (2021). Solvent Extraction of Zinc from a Bioleaching Solution by Modification of D2EHPA: Optimization and Thermodynamic Studies. [Link]
-
Taylor & Francis Online. (2007). A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Solvent Extraction and Ion Exchange. [Link]
- Google Patents. (n.d.). US2963506A - Process for preparing acid esters of polyphosphoric acids and their salts.
-
MDPI. (n.d.). Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites. [Link]
-
INIS-IAEA. (n.d.). Review of third phase formation in extraction of actinides by neutral organophosphorus extractants. [Link]
-
Taylor & Francis Online. (n.d.). Third phase – Knowledge and References. [Link]
-
PubChem. (n.d.). Diphosphoric acid, P,P'-diisooctyl ester. [Link]
-
ResearchGate. (n.d.). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane. [Link]
-
OSTI.GOV. (n.d.). APPLICATION OF PHOSPHORIC ACID ESTERS TO THE ISOLATION OF CERTAIN trans- PLUTONIDES BY LIQUID-LIQUID EXTRACTION (Journal Article). [Link]
-
ACS Publications. (n.d.). Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). Industrial & Engineering Chemistry Research. [Link]
-
SIM² KU Leuven. (2023). Solubility of D2EHPA in aqueous electrolyte solutions. [Link]
-
RSC Publishing. (n.d.). The fate of the organic phase beyond third phase formation. [Link]
-
ResearchGate. (n.d.). Third phase formation during solvent extraction using D2EHPA as extractant | Download Scientific Diagram. [Link]
-
OSTI.GOV. (1968). CHEMISTRY OF THE FORMATION AND ELIMINATION OF A THIRD PHASE IN ORGANOPHOSPHORUS AND AMINE EXTRACTION SYSTEMS. (Journal Article). [Link]
-
US EPA. (n.d.). Diphosphoric acid, P,P'-diisooctyl ester - Substance Details - SRS. [Link]
-
Beilstein Journal of Organic Chemistry. (2026). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. [Link]
-
PMC. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. [Link]
-
ResearchGate. (2014). Any suggestions for troubleshooting of three phase partition?. [Link]
-
LookChem. (n.d.). Diphosphoric acid diisooctyl ester. [Link]
-
ACS Publications. (2013). An Insight into Third-Phase Formation during the Extraction of Thorium Nitrate: Evidence for Aggregate Formation from Small-Angle Neutron Scattering and Validation by Computational Studies. The Journal of Physical Chemistry B. [Link]
-
ResearchGate. (n.d.). Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation | Request PDF. [Link]
Sources
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- 10. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | Scilit [scilit.com]
- 11. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
Regeneration and recycling of P,P'-diisooctyl diphosphoric acid extractant
Welcome to the comprehensive technical support guide for the regeneration and recycling of P,P'-diisooctyl diphosphoric acid, more commonly known as Di-(2-ethylhexyl) phosphoric acid (D2EHPA). This resource is designed for researchers, scientists, and process development professionals who utilize D2EHPA in solvent extraction applications. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the longevity, efficiency, and economic viability of your extraction processes.
Frequently Asked Questions (FAQs): The Fundamentals of D2EHPA Regeneration
This section covers foundational knowledge essential for understanding the lifecycle of D2EHPA in a solvent extraction circuit.
Q1: What is D2EHPA and why is its regeneration important?
A: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic organophosphorus extractant widely used for the selective separation and recovery of metal ions from aqueous solutions.[1][2] It functions via a cation exchange mechanism. In non-polar organic solvents like kerosene, D2EHPA typically exists as a hydrogen-bonded dimer, (HR)₂, which enhances its extraction capabilities.[2][3]
Regeneration is the process of stripping the extracted metal ions from the D2EHPA, returning the extractant to its active, acidic form so it can be recycled back into the extraction circuit.[4] Effective regeneration is critical for:
-
Economic Viability: It minimizes the need for costly fresh extractant, significantly reducing operational expenses.[5]
-
Process Sustainability: Recycling the organic phase reduces waste and the environmental footprint of the hydrometallurgical process.
-
Consistent Performance: A clean, regenerated extractant ensures high extraction efficiency and selectivity in subsequent cycles.
Q2: What does the typical D2EHPA extraction and regeneration cycle look like?
A: The process is a closed-loop system involving three primary stages: extraction, stripping, and regeneration (which is accomplished through stripping).
-
Extraction: The organic phase (D2EHPA in a diluent like kerosene) is contacted with the aqueous feed solution. D2EHPA selectively exchanges its acidic protons for metal cations (Mⁿ⁺), transferring them into the organic phase.
-
Stripping (Back-Extraction): The now "loaded" organic phase is contacted with a stripping solution, typically a strong acid. The high concentration of protons in the stripping solution reverses the extraction equilibrium, forcing the metal ions back into a new aqueous phase (the strip liquor) and regenerating the D2EHPA.[4]
-
Recycling: The regenerated, "barren" organic phase is returned to the extraction stage to begin a new cycle.
Below is a workflow diagram illustrating this fundamental cycle.
Caption: The D2EHPA Extraction-Stripping-Regeneration Cycle.
Q3: What are the common impurities in commercial D2EHPA and should I purify it?
A: Commercial D2EHPA can contain several impurities, including mono-(2-ethylhexyl) phosphoric acid (M2EHPA), tri-(2-ethylhexyl) phosphate (T2EHP), 2-ethylhexanol, and various water-soluble phosphorus compounds.[6] These impurities can negatively impact extraction efficiency, phase separation, and lead to an overestimation of the active extractant concentration. For rigorous research and process optimization, purification is highly recommended. A common laboratory method involves precipitation of a copper-D2EHPA salt, which is then washed and re-acidified to yield purified D2EHPA.[7][8] For many industrial applications, a series of acid (e.g., 2 M HCl) and water washes can be sufficient to remove the most detrimental inorganic impurities.[6]
Troubleshooting Guide: Common Issues in D2EHPA Regeneration
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: Incomplete Stripping of Metal Ions
Q: I am observing low stripping efficiency for my target metal. The metal seems to be permanently stuck in the organic phase. What's happening and how can I fix it?
A: This is a common issue, often related to the high stability of the metal-D2EHPA complex. The solution depends heavily on the metal being stripped.
-
Causality: The stability of the D2EHPA-metal complex is influenced by the metal's charge, ionic radius, and the pH of the extraction. Some metals, particularly trivalent cations like Iron (Fe³⁺) and Chromium (Cr³⁺), form exceptionally stable complexes that are difficult to break with simple acid stripping.[9][10] Over time, some complexes can "age" by condensing into polymeric structures that are even harder to strip.[10]
-
Solutions:
-
Increase Acid Concentration: For many divalent metals (e.g., Zn²⁺, Mn²⁺), increasing the concentration of the stripping acid (e.g., H₂SO₄, HCl) can be sufficient. Try increasing the acid molarity incrementally from 1 M up to 5-7 M.[11]
-
Change the Stripping Acid: The choice of acid can matter. For rare earth elements, H₂SO₄ has been found to be a more effective stripping agent than HCl or HNO₃.[11]
-
Elevate the Temperature: Increasing the temperature of the stripping stage (e.g., to 50-55 °C) can improve stripping kinetics and efficiency, but be mindful of potential solvent degradation at higher temperatures.[5][11]
-
Decrease the Organic-to-Aqueous (O:A) Ratio: A lower O:A ratio (e.g., 0.5) in the stripping stage provides a larger sink for the metal ions, driving the equilibrium towards the aqueous phase.[11]
-
Multi-Stage Stripping: If a single stripping stage is insufficient, implementing two or three cross-current or counter-current stripping stages can achieve near-complete metal recovery.[9]
-
Problem 2: Difficulty Stripping Iron (Fe³⁺)
Q: My D2EHPA is co-extracting iron, and I cannot strip it out with concentrated sulfuric acid. How can I remove the iron to regenerate my solvent?
A: Iron(III) is notoriously difficult to strip from D2EHPA due to the formation of a very stable complex. The most effective strategy is reductive stripping , where Fe³⁺ is first reduced to Fe²⁺, which has a much weaker interaction with D2EHPA and can be easily stripped.
-
Causality: The charge density of the ferric ion (Fe³⁺) allows it to form a very strong chelate with the deprotonated D2EHPA. The ferrous ion (Fe²⁺), with its lower charge, forms a significantly less stable complex, making it susceptible to stripping by a mineral acid.
-
Solutions:
-
Reductive Stripping with SO₂ Derivatives: Use a stripping solution containing a reducing agent. Mixtures of sulfuric acid (e.g., 3 M H₂SO₄) with sodium sulfite (Na₂SO₃) or sulfurous acid (H₂SO₃) are highly effective.[12] The sulfite or sulfurous acid reduces Fe³⁺ to Fe²⁺, which is then immediately stripped by the sulfuric acid. A mixture of 3 M H₂SO₄ and 0.1 M Na₂SO₃ has been recommended for its economic and experimental effectiveness.
-
Stripping with Phosphoric Acid: Concentrated phosphoric acid (15-27 N) can also be used to effectively strip Fe³⁺ without a reducing agent, offering a low-cost alternative.[9]
-
Galvanic Stripping: In some cases, using elemental iron powder as a solid reducing agent in the stripping stage can be effective.[12]
-
Problem 3: Solvent Degradation and Loss
Q: I'm noticing a gradual loss of my organic phase and a decrease in extraction efficiency over many cycles. Is my D2EHPA degrading?
A: While D2EHPA is relatively stable, losses can occur through several mechanisms, including chemical degradation, solubility in the aqueous phase, and physical entrainment.
-
Causality & Solutions:
-
Chemical Degradation: Prolonged exposure to highly concentrated acids (e.g., >6 M HCl) or strong oxidizing agents can cause hydrolysis of the ester bonds in D2EHPA.[13] If possible, use the lowest acid concentration that provides effective stripping. GC-MS analysis of the organic phase can be used to identify degradation products.[14]
-
Aqueous Solubility: D2EHPA has a low but non-zero solubility in the aqueous phase. This loss is significantly increased at high pH (above 4-5) and in aqueous solutions with low salt concentrations.[15] Maintaining a sufficiently acidic pH and appropriate ionic strength in your aqueous streams helps to minimize these solubility losses.[16]
-
Entrainment and Crud Formation: Physical loss of the organic phase occurs when small droplets become entrained in the exiting aqueous phase (the raffinate). This is often exacerbated by the formation of "crud" or "gunk"—a stable emulsion at the organic-aqueous interface. Crud can be caused by the presence of fine solid particles in the feed, high viscosity, or the formation of a third phase.[6][11] Ensure your feed solution is well-filtered. If crud forms, consider adding a modifier like TBP or increasing the operating temperature to reduce viscosity.[11]
-
Quantitative Data Summary
The following tables provide a quick reference for common stripping conditions.
Table 1: Stripping Agents for Ferric Iron (Fe³⁺) from Loaded D2EHPA
| Stripping Agent Composition | Stripping Efficiency | Stages Required | Reference |
| 3 M H₂SO₄ + 0.1 M Na₂SO₃ | 93% | 2 | |
| 2 M H₂SO₄ + 0.5 M H₂SO₃ | Complete | 3 | |
| 15-27 N H₃PO₄ | Rapid & Effective | N/A | [9] |
| Oxalic Acid / Ammonium Oxalate Buffer | ~75% | 1 | [13] |
Table 2: Stripping Conditions for Rare Earth Elements (REEs) from D2EHPA
| Stripping Agent | Optimal Concentration | Stripping Efficiency | Notes | Reference |
| Sulfuric Acid (H₂SO₄) | 5 M | >90% | Most effective for Y, Er, Yb. | [11] |
| Hydrochloric Acid (HCl) | 5 M | >80% | Better for stripping co-extracted Fe. | [11] |
Experimental Protocols
Protocol 1: Reductive Stripping of Iron (Fe³⁺) from Loaded D2EHPA
This protocol describes a standard lab-scale procedure for regenerating an iron-fouled D2EHPA/kerosene organic phase.
-
Prepare the Stripping Solution: In a fume hood, prepare a solution of 3 M Sulfuric Acid (H₂SO₄) containing 0.1 M Sodium Sulfite (Na₂SO₃). Caution: Handle concentrated acid with appropriate personal protective equipment (PPE).
-
Combine Phases: In a separatory funnel, combine the loaded organic phase (containing Fe-D2EHPA complex) with the prepared stripping solution. A typical phase ratio is 1:1 (Organic:Aqueous).
-
Contact/Mixing: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and mass transfer. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the phases to disengage completely. The lower aqueous phase should change color as it becomes enriched with Fe²⁺ ions.
-
Separate and Repeat (if necessary): Drain the aqueous phase (strip liquor). For high iron loading, a second stripping stage may be required. Add a fresh volume of the reductive stripping solution to the organic phase and repeat steps 3-4.
-
Washing: After the final stripping stage, wash the regenerated organic phase with deionized water to remove any entrained acidic solution.
-
Analysis: The regenerated organic phase can be analyzed for residual iron content (e.g., by ICP-OES after back-extraction) to confirm the effectiveness of the regeneration.
Protocol 2: Purity Check of D2EHPA via Titration
This protocol determines the concentration of acidic species (D2EHPA and M2EHPA) in your extractant.
-
Sample Preparation: Accurately weigh approximately 30-50 mg of the D2EHPA sample into a beaker.
-
Dissolution: Dissolve the sample in a mixture of 50 mL of high-purity acetone and 50 mL of deionized water.[6]
-
Titration Setup: Use an autotitrator or a manual setup with a pH meter. The titrant is a standardized 0.1 M Potassium Hydroxide (KOH) solution.[6]
-
Titration: Titrate the D2EHPA solution with the standardized KOH. Record the pH as a function of the volume of KOH added.
-
Analysis: The resulting titration curve will show two inflection points. The first corresponds to the neutralization of the strongly acidic proton of D2EHPA. The second, less distinct point corresponds to the neutralization of the mono-alkyl equivalent, M2EHPA. The amount of active D2EHPA can be calculated from the volume of titrant consumed to reach the first equivalence point.
Diagram of Stripping Mechanism
The following diagram illustrates the chemical equilibrium involved in stripping a divalent metal ion (M²⁺) from a loaded D2EHPA organic phase using a strong acid.
Sources
- 1. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV) [mdpi.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. banglajol.info [banglajol.info]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]
- 9. JPS6046931A - Regeneration of extractant for solvent extraction - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. academia.edu [academia.edu]
- 14. memorial.scholaris.ca [memorial.scholaris.ca]
- 15. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Emulsion Problems in "Diphosphoric acid, P,P'-diisooctyl ester" Extraction Circuits
Welcome to the Advanced Solvent Extraction Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, separation scientists, and drug development professionals dealing with the unique hydrodynamic challenges of Diphosphoric acid, P,P'-diisooctyl ester (commonly known as diisooctyl pyrophosphate).
While this powerful organophosphorus extractant offers exceptional coordination chemistry for multivalent cations, its pyrophosphate backbone makes it highly susceptible to aggregation, microemulsion stabilization, and third-phase formation. This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve rapid phase separation and high-purity extraction.
Diagnostic Decision Tree
Before altering your chemical parameters, it is critical to identify the exact physical nature of the emulsion. Use the logical workflow below to categorize your phase separation failure.
Diagnostic decision tree for identifying and resolving emulsion types.
Troubleshooting Guide: Mechanistic Q&A
Q1: Why does Diphosphoric acid, P,P'-diisooctyl ester form stable emulsions more frequently than monophosphoric acids like D2EHPA?
Causality: The pyrophosphate backbone contains two strongly polar P=O and P−OH groups. When extracting multivalent metal ions, the extractant can bridge multiple metal centers, forming large, hydrophobic coordination polymers. As these polymers grow, they become highly amphiphilic. Once the metal concentration exceeds the Limiting Organic Concentration (LOC), these aggregates precipitate as a heavy organic "third phase" or stabilize water-in-oil microemulsions[1]. Monophosphoric acids lack this dual-coordination bridging capability, making them less prone to such severe polymerization.
Q2: We are observing a thick, interfacial "crud" that halts our continuous counter-current circuit. How do we resolve this?
Causality: "Crud" is a solid-stabilized emulsion (Pickering emulsion). In organophosphorus extraction, fine particulates (such as colloidal silica, undissolved active pharmaceutical ingredients, or humic acids) in the aqueous feed interact with the highly polar pyrophosphate headgroups[2]. The extractant coats the particles, making them neutrally buoyant and trapping them at the aqueous-organic interface. Resolution: You must remove the nucleating solids. Implement a 0.45 µm pre-filtration step or introduce a polyacrylamide coagulant to the aqueous feed prior to the extraction stage.
Q3: How do we select the right phase modifier to break the emulsion without compromising our extraction efficiency (D-value)?
Causality: Phase modifiers (like long-chain alcohols or neutral solvating agents) disrupt the intermolecular hydrogen bonding between the pyrophosphate extractant molecules, preventing the formation of reverse micelles and third phases[3]. However, modifiers compete for coordination space. Resolution:
-
Isodecanol (5-10% v/v): Highly effective at breaking emulsions via strong H-bonding, but it will slightly depress your extraction distribution ratio (D-value).
-
Tributyl Phosphate (TBP, 10-15% v/v): Acts as a solvating modifier. It prevents aggregation with minimal D-value depression and can even induce synergistic extraction for certain transition metals.
Q4: Can the degradation of the extractant itself cause phase separation failure?
Causality: Yes. Diphosphoric acid, P,P'-diisooctyl ester can undergo hydrolysis in highly acidic or basic environments, cleaving the pyrophosphate bond to yield monoesters and orthophosphoric acid derivatives. These degradation products have higher aqueous solubility and act as potent, low-molecular-weight surfactants, drastically lowering interfacial tension and causing intractable emulsions[4].
Quantitative Data: Emulsion Resolution Parameters
The following table summarizes the causal relationship between modifier addition, the Limiting Organic Concentration (LOC), and phase separation kinetics in a standard 0.5 M diisooctyl pyrophosphate system (aliphatic diluent, 25°C).
| Modifier Added | Concentration (v/v%) | Aqueous Feed pH | LOC (g/L Metal) | Phase Sep. Time (s) | Emulsion Status |
| None (Control) | 0% | 1.5 | 4.2 | > 600 | Stable Third Phase |
| Isodecanol | 5% | 1.5 | 8.5 | 120 | Minor Interfacial Crud |
| Isodecanol | 10% | 1.5 | 12.1 | 45 | Clear, Sharp Interface |
| TBP | 10% | 1.5 | 10.5 | 60 | Clear, Sharp Interface |
| TBP | 15% | 1.5 | 14.0 | 35 | Clear, Sharp Interface |
Note: Increasing modifier concentration linearly increases the LOC, allowing for higher metal loading without microemulsion formation.
Experimental Protocol: Self-Validating LOC Determination & Mitigation
To ensure trustworthiness in your scale-up, you must empirically determine the LOC for your specific matrix. This protocol is a self-validating system: by running a control alongside a modifier titration, you mathematically verify the point of emulsion failure via mass balance.
Step-by-step workflow for Limiting Organic Concentration (LOC) determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a 0.5 M solution of Diphosphoric acid, P,P'-diisooctyl ester in your chosen aliphatic diluent. Split this into three aliquots: Control (0% modifier), 5% v/v Isodecanol, and 10% v/v Isodecanol.
-
Aqueous Titration: Prepare an aqueous feed containing your target API/metal ion at varying concentrations (e.g., 2, 4, 6, 8, 10, 12 g/L) adjusted to the target extraction pH.
-
High-Shear Contacting: In jacketed extraction vessels (25°C), combine the organic and aqueous phases at an O/A ratio of 1:1. Agitate at 1200 rpm for exactly 5 minutes to simulate industrial shear stress.
-
Centrifugal Resolution: Transfer the mixtures to graduated centrifuge tubes. Centrifuge at 3000 x g for 5 minutes.
-
Validation & Measurement:
-
Visual Inspection: Record the volume of any middle "third phase" or interfacial crud.
-
Turbidimetry: Measure the turbidity (NTU) of the aqueous phase. High NTU indicates a stabilized oil-in-water microemulsion.
-
Mass Balance: Analyze the aqueous raffinate via ICP-OES or HPLC. The LOC is defined as the highest organic loading achieved before the appearance of a third phase or an NTU spike > 50.
-
Quick FAQs for Drug Development Professionals
Q: Is it GMP compliant to add phase modifiers like Isodecanol in drug intermediate purification? A: Yes, provided the modifier is strictly classified as a Class 3 or process solvent and is thoroughly cleared in downstream unit operations (e.g., crystallization or chromatography). Clearance must be validated via GC-MS during your process performance qualification (PPQ) runs.
Q: Our emulsion only forms during the stripping stage, not extraction. Why? A: Stripping usually involves high concentrations of mineral acids or bases. A sudden shift in pH can cause rapid protonation/deprotonation of the pyrophosphate ester, drastically changing its solubility profile and causing "salting out" of the extractant into a third phase[4]. Lower the stripping acid concentration and increase the O/A ratio to maintain a gentle phase transition.
References
-
Rao, P. R. V., & Kolarik, Z. (1996). A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Solvent Extraction and Ion Exchange.[Link]
-
MDPI. (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.[Link]
-
ResearchGate. (2016). Mechanism of crud formation in copper solvent extraction.[Link]
-
ACS Publications. (2016). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research.[Link]
Sources
Technical Support Center: Optimizing Metal Selectivity with Diphosphoric acid, P,P'-diisooctyl ester
Welcome to the Technical Support Center for Diphosphoric acid, P,P'-diisooctyl ester (CAS: 70729-86-1). In hydrometallurgical and radiopharmaceutical literature, this powerful organophosphorus extractant is commonly referred to as Diisooctyl pyrophosphate or Octyl Pyrophosphoric Acid (OPPA) .
This guide is designed for researchers and scientists utilizing OPPA for the highly selective liquid-liquid extraction of tetravalent actinides (such as Uranium-IV) from highly acidic media. These extraction workflows are critical for isolating radioisotopes used in basic research, nuclear fuel cycles, and medical imaging[1].
Mechanistic Principles of Selectivity
The remarkable selectivity of OPPA for specific metals over competing impurities (like Fe³⁺ and Rare Earth Elements) is dictated by coordination chemistry. The pyrophosphate moiety acts as a bidentate ligand. When exposed to high-charge-density tetravalent ions like U(IV), the P-O-P backbone wraps around the metal center to form a highly stable, six-membered chelate ring[2].
Hexavalent ions like U(VI) or trivalent impurities cannot achieve this thermodynamically favorable chelation geometry, resulting in drastically lower extraction coefficients. Therefore, redox control of the feed solution and structural integrity of the P-O-P bond are the two absolute pillars of maintaining selectivity[3].
Quantitative Benchmarking: OPPA vs. Synergistic Alternatives
To contextualize experimental choices, the table below summarizes the performance of OPPA against the industry-standard DEHPA-TOPO (Di-2-ethylhexyl phosphoric acid / Trioctyl phosphine oxide) synergistic system[1][3][4].
| Parameter | Diphosphoric acid, P,P'-diisooctyl ester (OPPA) | DEHPA-TOPO (Synergistic System) |
| Target Metal Oxidation State | U(IV) (Tetravalent) | U(VI) (Hexavalent) |
| Extraction Coefficient ( KU ) | Very High (>30) | Moderate (5 - 10) |
| Chemical Stability | Low (Susceptible to acid hydrolysis) | High (Stable against acid hydrolysis) |
| Stripping Reagent | Hydrofluoric Acid (HF) | Reduced Phosphoric Acid (Fe²⁺) |
| Selectivity over Fe/REEs | Excellent (When intact) | Moderate |
Experimental Workflows & Degradation Pathways
The primary failure mode when using OPPA is the acid-catalyzed hydrolysis of its central P-O-P bond, which cleaves the molecule into mono- and di-isooctyl orthophosphoric acids[4]. These degradation products act as simple cation exchangers, destroying the specific tetravalent selectivity and leading to the co-extraction of unwanted impurities.
Workflow of U(IV) extraction using OPPA and its acid-catalyzed degradation pathway.
Knowledge Base & Troubleshooting FAQs
Q: My extraction yield for Uranium has dropped, and I am pulling heavy amounts of Iron and Rare Earth Elements. What happened? A: Your OPPA solvent has likely hydrolyzed. The P-O-P bond is weak and cleaves under the influence of time, elevated temperatures, and contact with strong acids (especially the HF used during stripping)[4]. The resulting orthophosphate esters lack the bidentate chelation required for selective U(IV) extraction and instead extract Fe³⁺ and REEs indiscriminately.
Q: How can I analytically verify the integrity of my OPPA extractant? A: Do not rely solely on extraction coefficients. Use ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . Intact pyrophosphates exhibit a distinct chemical shift compared to orthophosphate degradation products. Alternatively, perform a potentiometric titration; as hydrolysis occurs, the generation of new orthophosphoric acid groups increases the strong acid capacity of the solvent.
Q: Why must I add iron powder to my feed solution before extraction? A: OPPA is highly selective for the tetravalent state[3]. In standard wet-process phosphoric acid or acidic leachates, uranium naturally exists in the hexavalent U(VI) state (uranyl ion, UO₂²⁺). Adding zero-valent iron reduces U(VI) to U(IV). If you skip this step, the OPPA will not form the necessary chelate ring, and your extraction efficiency will plummet[1].
Diagnostic flowchart for resolving poor metal selectivity in OPPA solvent extraction.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent silent failures (like undetected hydrolysis), execute the following self-validating methodology when extracting metals with OPPA.
Phase 1: Feed Preparation & Redox Control
-
Solvent Preparation: Dilute Diphosphoric acid, P,P'-diisooctyl ester to a 3–5% (v/v) concentration in an aliphatic diluent (e.g., kerosene).
-
Reduction: Add zero-valent iron powder to the acidic aqueous feed.
-
Validation (Critical): Insert an Oxidation-Reduction Potential (ORP) probe. Do not proceed until the ORP drops below 250 mV (vs. Ag/AgCl). This guarantees quantitative conversion of U(VI) to U(IV).
Phase 2: Solvent Extraction
-
Contact: Mix the aqueous feed and organic solvent at an Organic-to-Aqueous (O:A) ratio between 1:1 and 1:4.
-
Temperature Control: Maintain the mixer-settler at 40 °C. Causality: Temperatures above 45 °C exponentially accelerate the hydrolysis of the P-O-P bond[4].
-
Validation: Sample the raffinate (depleted aqueous phase) and analyze via ICP-MS. The mass balance must close within 5% to confirm extraction efficiency.
Phase 3: Stripping & Solvent Regeneration
-
Stripping: Contact the loaded organic phase with a 15% Hydrofluoric Acid (HF) solution. The target metal will precipitate (e.g., U(IV) precipitates as UF₄·2H₂O "green cake")[1].
-
Kinetics Control: Limit HF contact time strictly to the minimum required for precipitation. Prolonged HF exposure is the primary driver of OPPA degradation[4].
-
Regeneration & Validation: Immediately wash the stripped organic phase with deionized water to remove entrained HF. Periodically sample the regenerated organic phase for ³¹P NMR analysis to quantify the ratio of pyrophosphate to orthophosphate. If orthophosphate exceeds 15%, replace the solvent inventory to maintain selectivity.
References
-
[1] Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes. Chemical Reviews (ACS Publications).[Link]
-
[2] Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Comptes Rendus Chimie.[Link]
-
[3] Recovery of uranium from wet process phosphoric acid by solvent extraction. OSTI.GOV. [Link]
-
[4] Study of the stability of octyl pyrophosphoric acid (OPPA) solvent in the extraction of uranium from phosphoric acid. Chemical Engineering and Processing / OSTI.GOV.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 3. Recovery of uranium from wet process phosphoric acid by solvent extraction (Conference) | OSTI.GOV [osti.gov]
- 4. Study of the stability of octyl pyrophosphoric acid (OPPA) solvent in the extraction of uranium from phosphoric acid (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Addressing Iron Interference in Diphosphoric Acid, P,P'-Diisooctyl Ester Extractions
Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on Diphosphoric acid, P,P'-diisooctyl ester (a powerful organophosphorus pyrophosphate extractant) for the selective recovery of high-value target metals (e.g., actinides, rare earth elements, and transition metals). However, the presence of Iron(III) in your aqueous feed can catastrophically disrupt this process.
This guide provides field-proven, mechanistically grounded solutions to diagnose, troubleshoot, and eliminate iron interference in your solvent extraction workflows.
The Pyrophosphate-Iron Problem: Mechanistic Overview
Diphosphoric acid, P,P'-diisooctyl ester acts as a highly efficient cation exchanger and solvating extractant. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen donor atoms in the pyrophosphate group are "hard" bases. Fe(III) is a "hard" Lewis acid with a high charge density, resulting in an exceptionally strong thermodynamic affinity for the extractant [1].
When Fe(III) binds to the pyrophosphate groups, it does not merely form a simple complex. Because Fe(III) can accommodate multiple ligands and the pyrophosphate molecule has multiple binding sites, they form a highly cross-linked, 3D polymeric network. This manifests physically as an insoluble interfacial "crud" (third phase) that poisons the organic phase, traps target metals, and makes stripping nearly impossible.
Mechanisms of iron interference and mitigation in organophosphorus extraction.
Diagnostic Troubleshooting (Q&A)
Q: Why is a thick, stable emulsion (crud) forming at the aqueous-organic interface during extraction? A: This is the physical manifestation of Fe(III)-pyrophosphate polymerization. The high charge density of Fe(III) allows it to bridge multiple Diphosphoric acid, P,P'-diisooctyl ester molecules. This cross-linking drastically increases the viscosity of the organic phase, stabilizing emulsions and preventing phase disengagement.
Q: My extraction efficiency for target metals drops significantly when processing iron-rich leachates. Why? A: Fe(III) acts as a severe competitive interferent. Because the formation constant for the Fe(III)-pyrophosphate complex is often orders of magnitude higher than that of your target metals, iron rapidly saturates the available extractant molecules (extractant poisoning).
Q: I successfully extracted my target metal, but I cannot strip the loaded organic phase using standard mineral acids. What is happening? A: If Fe(III) co-extracts with your target metal, its binding affinity is so strong that standard stripping agents (e.g., 1-2 M HCl or H₂SO₄) cannot break the coordination bonds. The iron remains in the organic phase, permanently reducing the solvent's capacity for subsequent cycles.
Validated Mitigation Workflows
To maintain system integrity, you must prevent Fe(III) from interacting with the extractant. Below are two self-validating protocols based on reduction and masking principles.
Protocol A: Pre-Extraction Reduction of Fe(III) to Fe(II)
Causality: Reducing Fe(III) to Fe(II) fundamentally alters the metal's coordination chemistry. Fe(II) has a larger ionic radius and lower charge density, making it a "softer" acid. Consequently, its affinity for the hard oxygen donors of the pyrophosphate ester drops to near zero, allowing it to remain in the aqueous raffinate [2][3].
-
Feed Preparation: Measure the Fe(III) concentration in your aqueous feed using ICP-OES or a colorimetric assay. Adjust the pH to approximately 1.5–2.0 to prevent premature iron precipitation.
-
Reductant Addition: Add Ascorbic Acid at a 1.5x stoichiometric excess relative to the Fe(III) concentration. Ascorbic acid is preferred over metallic iron powder as it does not introduce additional metal ions into the system [2].
-
Incubation: Stir the solution at 40°C for 30 minutes.
-
System Validation (The Checkpoint): Observe the color change. The solution will transition from a yellow/brown (Fe³⁺) to pale green or colorless (Fe²⁺).
-
Self-Validation Test: Take a 1 mL aliquot and add 1 drop of 0.1 M Potassium Thiocyanate (KSCN). If the solution turns blood-red, unreduced Fe(III) remains. If it remains clear, the reduction is complete.
-
-
Extraction: Proceed immediately with the Diphosphoric acid, P,P'-diisooctyl ester solvent extraction.
Protocol B: Aqueous Phase Masking with Oxalic Acid
Causality: If reduction is incompatible with your target metal (e.g., if your target metal would also be undesirably reduced), masking is the alternative. Oxalic acid acts as a bidentate ligand, wrapping around Fe(III) to form the highly stable, water-soluble anionic complex [Fe(C2O4)3]3− . Because Diphosphoric acid, P,P'-diisooctyl ester is a cation exchanger, it electrostatically repels and cannot extract this negatively charged complex.
-
Quantification: Determine the exact molarity of Fe(III) in the feed.
-
Masking Agent Addition: Add solid Oxalic Acid to achieve a 3:1 molar ratio of Oxalate to Fe(III).
-
Equilibration: Stir for 15 minutes at room temperature. The formation of the ferrioxalate complex is rapid.
-
System Validation (The Checkpoint): The solution will turn a distinct emerald green, confirming the formation of the ferrioxalate anion.
-
Extraction: Introduce the organic phase. The organic phase will remain highly fluid, confirming the absence of polymerizing Fe(III).
Quantitative Strategy Comparison
Use the following data matrix to select the appropriate mitigation strategy for your specific experimental constraints.
| Mitigation Strategy | Reagent Used | Primary Mechanism | Target Metal Impact | Process Pros | Process Cons |
| Chemical Reduction | Ascorbic Acid | Fe(III) → Fe(II) conversion (Softening the Lewis Acid) | Safe for non-reducible targets (e.g., REEs, Zn, Co) | Highly effective; prevents crud; no solid waste generated. | Re-oxidation can occur if exposed to air for prolonged periods. |
| Anionic Masking | Oxalic Acid | Formation of [Fe(C2O4)3]3− (Charge Reversal) | May mask target metals if they also form stable oxalates. | Rapid kinetics; highly stable complex; excellent phase separation. | High reagent cost at scale; potential precipitation of insoluble oxalates. |
| Precipitation | Ammonium Hydroxide | Formation of Fe(OH)₃ or Jarosite (Physical Removal) | Co-precipitation of target metals is a high risk. | Permanently removes iron from the system before SX. | Generates bulky, difficult-to-filter sludge; loss of target yield. |
Frequently Asked Questions (FAQs)
Can I regenerate Diphosphoric acid, P,P'-diisooctyl ester if it has already been poisoned by iron? Yes, but it requires aggressive stripping. Standard acids will fail. You must use a highly concentrated complexing strip solution, such as 0.5 M Oxalic acid mixed with 1 M H₂SO₄, or a concentrated Ammonium Bifluoride (NH₄HF₂) solution. The fluoride or oxalate ions will thermodynamically outcompete the pyrophosphate for the Fe(III) ions.
Does the diluent (e.g., kerosene vs. toluene) affect iron interference? While the diluent does not change the fundamental binding affinity between Fe(III) and the pyrophosphate group, aliphatic diluents (like kerosene) have a lower tolerance for the resulting polar polymeric complexes, leading to faster third-phase (crud) precipitation. Adding a phase modifier (like 5-10% isodecanol) can help keep the organic phase homogenous, though it will not stop the iron from consuming your extractant capacity.
References
-
Essakhraoui, M., Boukhair, A., Bentiss, F., Mazouz, H., Beniazza, R., & Haneklaus, N. (2025). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Metals, 15(5), 524. [Link]
-
Tavakoli, M. H., & Dreisinger, D. B. (2020). Separation of vanadium from iron by solvent extraction using acidic and neutral organophosporus extractants. Hydrometallurgy, 198, 105501. [Link]
Scale-up considerations for solvent extraction with "Diphosphoric acid, P,P'-diisooctyl ester"
Technical Support Center: Scale-Up Considerations for Solvent Extraction with Diphosphoric Acid, P,P'-Diisooctyl Ester
Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges encountered when scaling up solvent extraction processes using Diphosphoric acid, P,P'-diisooctyl ester.
This extractant—a branched-chain pyrophosphate ester functionally analogous to Octyl Pyrophosphoric Acid (OPPA)—is highly prized for its exceptional affinity for tetravalent actinides, particularly U(IV), in highly acidic media such as wet-process phosphoric acid (WPA)[1]. However, transitioning from bench-scale to pilot or commercial scale introduces severe challenges regarding solvent stability, interfacial crud formation, and stripping thermodynamics.
Part 1: Process Overview & Logical Workflow
To successfully scale this extraction, one must understand the continuous loop of extraction, stripping, and the inevitable degradation pathways that dictate plant economics.
Workflow for U(IV) extraction using diisooctyl pyrophosphate, highlighting degradation loops.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does our extraction efficiency for U(IV) drop significantly after 48 hours of continuous mixer-settler operation? Symptom: Distribution coefficients ( DU ) fall rapidly during continuous pilot-scale operations despite constant feed concentrations. Causality & Mechanism: Diphosphoric acid, P,P'-diisooctyl ester contains a highly labile P-O-P anhydride linkage. In the presence of strong aqueous acids (e.g., 5–6 M phosphoric acid) and the elevated temperatures typical of industrial WPA, this bond undergoes rapid acid-catalyzed hydrolysis[2]. The degradation cleaves the pyrophosphate into its corresponding orthophosphate mono- and diesters. While the intact pyrophosphate has an exceptionally high affinity for U(IV), the resulting orthophosphate degradation products exhibit significantly lower extraction coefficients[3]. Corrective Action:
-
Thermal Control: Maintain the extraction circuit strictly below 35°C. Hydrolysis rates increase exponentially above this threshold[2].
-
Residence Time: Minimize the organic inventory's contact time with the acidic aqueous phase. Consider using centrifugal contactors instead of large-volume mixer-settlers.
-
Continuous Make-up: Implement a continuous dosing system to replenish the degraded active extractant.
Q2: We are experiencing severe "crud" formation at the aqueous-organic interface. How do we resolve this during scale-up? Symptom: A stable emulsion or solid-stabilized interfacial layer (crud) forms in the settlers, leading to high entrainment losses of the expensive solvent. Causality & Mechanism: Wet-process phosphoric acid contains dissolved organic matter, primarily humic acids, alongside fine suspended solids[4]. During the high-shear mixing required for scale-up, these humic materials act as natural surfactants. They lower the interfacial tension and stabilize Pickering emulsions. Furthermore, the extractant can form insoluble polymeric complexes with competing metal impurities (like Fe³⁺) if the oxidation state of the feed is not strictly controlled. Corrective Action: Implement a rigorous pre-treatment protocol for the WPA feed. Passing the raw acid through activated carbon columns effectively adsorbs humic substances prior to extraction, drastically reducing crud formation and solvent entrainment[1].
Q3: Stripping the loaded organic phase is yielding poor mass balance. What is the optimal stripping strategy? Symptom: Uranium remains in the recycled organic phase, reducing the effective capacity of the solvent. Causality & Mechanism: The thermodynamic binding energy between U(IV) and the diisooctyl pyrophosphate ligand is extremely high, making conventional acid stripping ineffective. Corrective Action: You must alter the chemical state of the system to break the complex. Two field-proven methods exist:
-
Precipitative Stripping: Contact the loaded organic phase with 40–70% aqueous Hydrofluoric acid (HF). This breaks the complex by precipitating uranium as insoluble uranium tetrafluoride ( UF4 ), driving the equilibrium forward[5].
-
Oxidative Stripping: Introduce an oxidant (e.g., hydrogen peroxide) to convert U(IV) to U(VI). The pyrophosphate ester has a much lower affinity for the uranyl ion ( UO22+ ), allowing it to be easily stripped into a concentrated phosphoric acid aqueous phase[3][5].
Part 3: Quantitative Process Parameters
To assist in your scale-up modeling, the following table summarizes how key operational parameters influence both the extraction thermodynamics and the degradation kinetics of the solvent.
| Process Parameter | Operating Range | Impact on U(IV) Extraction ( DU ) | Impact on Extractant Hydrolysis |
| Temperature | 20°C – 45°C | Decreases slightly at higher temperatures | Exponential increase >35°C |
| Aqueous Acidity | 3 M – 6 M H3PO4 | Decreases as acid concentration increases | Accelerates acid-catalyzed cleavage |
| Humic Acid Content | 0 – 500 ppm | Negligible direct chemical interference | Severe physical emulsion & crud |
| Phase Ratio (O:A) | 1:1 to 1:5 | Higher aqueous ratio increases organic loading | No effect on intrinsic kinetic rates |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your pilot plant, do not rely on assumed kinetics. Use the following self-validating protocols to establish your baseline parameters.
Protocol 1: Kinetics of Hydrolytic Degradation Assessment
Purpose: To quantify the degradation rate of diisooctyl pyrophosphate under scale-up thermal conditions.
-
Preparation: Prepare a 0.1 M solution of Diphosphoric acid, P,P'-diisooctyl ester in an aliphatic kerosene diluent.
-
Contact: Contact the organic phase with 5 M H3PO4 at a phase ratio of O:A = 1:1 in a jacketed continuous stirred-tank reactor (CSTR) maintained at 40°C.
-
Sampling: Withdraw 5 mL organic phase aliquots at t = 0, 12, 24, and 48 hours. Wash aliquots with deionized water to remove entrained mineral acid.
-
Validation Step: Analyze the organic aliquots using quantitative 31P NMR spectroscopy. The system validates itself via phosphorus mass balance: the integral of the disappearing pyrophosphate signal (approx. -10 to -15 ppm) must quantitatively match the emergence of the orthophosphate degradation product signals (approx. 0 to +5 ppm). If total phosphorus integration drops, physical entrainment or precipitation—not just hydrolysis—is occurring, invalidating the kinetic assumption.
Protocol 2: Oxidative Stripping and Mass Balance Closure
Purpose: To efficiently strip strongly bound U(IV) from the pyrophosphate extractant without using hazardous HF.
-
Loading: Load the organic solvent by contacting it with a standardized 5 M H3PO4 solution spiked with 1,000 ppm U(IV).
-
Separation: Separate the loaded organic phase via centrifugation (3000 rpm, 5 mins) to ensure zero aqueous entrainment.
-
Stripping: Contact the loaded organic phase with a stripping solution containing 30% H2O2 in 5 M H3PO4 at an O:A ratio of 1:1 for 15 minutes at 25°C.
-
Validation Step: Observe the phase color shift from U(IV) green to U(VI) yellow. Quantify the uranium concentration in both the stripped organic phase and the aqueous strip liquor using ICP-OES. The protocol is self-validating if CU,initial_organic=CU,final_organic+CU,aqueous_strip (mass balance closure > 98%). The oxidation state change ensures the thermodynamic release of the metal, validating the mechanistic choice.
References
-
International Atomic Energy Agency (IAEA). "The Recovery of Uranium from Phosphoric Acid." IAEA-TECDOC-533. Available at: ]">https://www.iaea.org[1]
-
Hurst, F.J., et al. "Extraction of uranium values from phosphoric acid." U.S. Patent 4,316,877A, 1982. Available at: 5]
-
Khorfan, S. "Study of the stability of octyl pyrophosphoric acid (OPPA) solvent in the extraction of uranium from phosphoric acid." Chemical Engineering and Processing, 1993. Available at: [Link]2]
-
Massachusetts Institute of Technology (MIT) DSpace. "Magnetic Gels for Uranium Recovery from Wet Phosphoric Acid." 2017. Available at: [Link]4]
-
Bierman, L.W., et al. "Extractant and process for extracting uranium wet-process phosphoric acid." U.S. Patent 4,371,504A, 1983. Available at: 3]
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Study of the stability of octyl pyrophosphoric acid (OPPA) solvent in the extraction of uranium from phosphoric acid (Journal Article) | ETDEWEB [osti.gov]
- 3. US4371504A - Extractant and process for extracting uranium wet-process phosphoric acid - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. US4316877A - Extraction of uranium values from phosphoric acid - Google Patents [patents.google.com]
"Diphosphoric acid, P,P'-diisooctyl ester" vs. DEHPA for rare earth element separation
Comparative Guide: Diphosphoric Acid, P,P'-Diisooctyl Ester vs. DEHPA in Rare Earth Element Separation
Solvent extraction is the cornerstone of rare earth element (REE) purification, serving as a critical upstream process for advanced metallurgy, magnet manufacturing, and specialized drug development precursors. This guide objectively compares two distinct organophosphorus extractants: the industry-standard DEHPA (Di-(2-ethylhexyl)phosphoric acid) and the high-affinity alternative Diphosphoric acid, P,P'-diisooctyl ester (a pyrophosphate ester, structurally analogous to OPPA).
By analyzing their thermodynamic mechanisms, extraction efficiencies, and operational viabilities, we provide researchers with a definitive framework for selecting the appropriate extractant for complex REE matrices.
Mechanistic Profiling & Causality
DEHPA: The Thermodynamically Balanced Workhorse
DEHPA is a liquid cationic orthophosphate extractant[1]. In non-polar aliphatic diluents (e.g., kerosene), DEHPA forms stable, hydrogen-bonded dimers ( H2A2 ). The extraction of trivalent REEs ( RE3+ ) is driven by a cation-exchange mechanism where protons are displaced into the aqueous phase:
REaq3++3H2A2,org⇌RE(HA2)3,org+3Haq+
The Causality of Adoption: DEHPA’s widespread commercial dominance is rooted in its thermodynamic reversibility. It exhibits an affinity strong enough to effectively separate heavy REEs (HREEs) from light REEs (LREEs) at an optimal feed acidity of pH 1.0–2.0[1][2]. Crucially, the metal-ligand bonds are weak enough to allow for complete, rapid stripping using moderate acid concentrations (2–4 M HCl), ensuring continuous, cost-effective solvent recycling.
Diphosphoric Acid, P,P'-Diisooctyl Ester (DOPPA): The High-Affinity Chelator
DOPPA features a pyrophosphate ( P−O−P ) backbone, providing a highly pre-organized bidentate chelating environment. This structural variance fundamentally alters its extraction causality. Instead of simple cation exchange, DOPPA engages in powerful multidentate coordination.
The Causality of Limitation: This extractant yields distribution ratios ( D ) that can be orders of magnitude higher than DEHPA, allowing it to extract REEs even from highly acidic media where DEHPA fails[3]. However, this extreme affinity creates a thermodynamic trap. The energy required to break the REE-pyrophosphate complex during the stripping phase is immense, often requiring >5 M acids or competing complexants. Furthermore, the P−O−P anhydride linkage is susceptible to acid-catalyzed hydrolysis over time, degrading into orthophosphate esters and compromising the trustworthiness of long-term continuous operations[3].
Figure 1: Mechanistic causality of extraction affinity and stripping difficulty.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of both extractants when applied to REE separation workflows.
| Parameter | DEHPA (Di-(2-ethylhexyl)phosphoric acid) | Diphosphoric acid, P,P'-diisooctyl ester |
| Functional Group | Orthophosphate (P=O, P-OH) | Pyrophosphate (P-O-P, P=O, P-OH) |
| Extraction Mechanism | Cation exchange (Dimeric) | Bidentate chelation & Cation exchange |
| Distribution Ratio ( D ) | Moderate ( 101−102 ) | Extremely High ( >103 ) |
| Optimal Feed Acidity | pH 1.0 – 2.5 | Highly acidic tolerant (< pH 1.0) |
| Stripping Requirement | 2 – 4 M HCl or H2SO4 | > 5 M HCl or specialized complexants |
| Chemical Stability | Excellent (Stable in strong acids) | Poor (Prone to acid-catalyzed hydrolysis) |
| Primary Utility | Commercial HREE/LREE separation | Niche high-value extraction from strong acids |
Experimental Workflow: Self-Validating Extraction Protocol
To objectively evaluate and compare these extractants, researchers must employ a self-validating system. In solvent extraction, the ultimate validation is Mass Balance Closure . If the extractant binds the REE too strongly (as is common with DOPPA) or degrades, the mass balance will fail to close, immediately alerting the scientist to thermodynamic irreversibility.
Phase 1: Preparation
-
Aqueous Feed: Prepare a synthetic pregnant leach solution (PLS) containing 1000 mg/L of mixed REEs (e.g., Nd, Dy, Y) in 0.5 M H2SO4 . Adjust to pH 1.5.
-
Organic Phase: Prepare two separate organic solutions: 0.5 M DEHPA in aliphatic kerosene, and 0.5 M DOPPA in aliphatic kerosene.
Phase 2: Batch Extraction Kinetics
-
Equilibration: In a separatory funnel, combine the aqueous feed and organic phase at an Aqueous-to-Organic (A/O) ratio of 1:1.
-
Agitation: Mechanically shake at 300 rpm for exactly 15 minutes at 25°C to ensure thermodynamic equilibrium.
-
Phase Separation: Allow 10 minutes for complete phase disengagement. Collect the aqueous raffinate.
Phase 3: Stripping & Self-Validation
-
Stripping: Take the loaded organic phase and mix it with a highly concentrated stripping agent (4.0 M HCl) at an A/O ratio of 1:1 for 20 minutes. Collect the aqueous strip liquor.
-
Analytical Quantification: Analyze the initial feed, the raffinate, and the strip liquor using ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry)[1].
-
Mass Balance Validation (The Integrity Check): Calculate the closure: REEinitial=REEraffinate+REEstripliquor . Interpretation: A closure of >98% for DEHPA validates its reversibility. A closure of <90% for DOPPA mathematically proves irreversible organic phase loading (stripping failure) or third-phase precipitation.
Figure 2: Comparative solvent extraction and stripping workflows for DEHPA and DOPPA.
Conclusion
While Diphosphoric acid, P,P'-diisooctyl ester offers unparalleled extraction strength and can pull rare earth elements out of highly acidic environments where other extractants fail, its thermodynamic stubbornness during stripping and vulnerability to hydrolysis limit its commercial scalability. DEHPA remains the gold standard for continuous REE separation due to its perfect balance of selectivity, chemical stability, and stripping efficiency, creating a highly predictable and self-sustaining extraction loop.
References
- Source: SciELO (scielo.br)
- Source: SCIRP (scirp.org)
- Source: ACS Publications (acs.org)
Sources
The Analytical Chemist's Guide to Selective Indium Recovery: A Comparative Analysis of Diphosphoric Acid, P,P'-diisooctyl Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and electronics, the strategic importance of indium cannot be overstated. From its critical role in indium tin oxide (ITO) for touchscreens and solar panels to its use in semiconductor manufacturing, the demand for this rare metal is ever-increasing. Consequently, the efficient and selective recovery of indium from various sources, including industrial wastewater and electronic waste, has become a paramount objective for researchers and process chemists. This guide provides an in-depth, scientifically-grounded comparison of "Diphosphoric acid, P,P'-diisooctyl ester," commercially known as Di(2-ethylhexyl)phosphoric acid (D2EHPA), with other leading extractants for the selective recovery of indium. We will delve into the underlying chemical principles, present comparative experimental data, and offer detailed protocols to empower you in your separation and purification endeavors.
The Central Role of D2EHPA in Indium Extraction
D2EHPA has established itself as a workhorse in the hydrometallurgical recovery of indium due to its high extraction efficiency, chemical stability, and selectivity, particularly in acidic environments.[1][2] It operates via a cation-exchange mechanism, where the acidic protons of the organophosphorus compound are exchanged for indium cations (In³⁺) from the aqueous phase.[3]
The general extraction equilibrium can be represented as:
In³⁺(aq) + 3(HR)₂(org) ⇌ InR₃(HR)₃(org) + 3H⁺(aq)
where (HR)₂ represents the dimeric form of D2EHPA in the organic diluent. This equilibrium is highly dependent on the pH of the aqueous solution; as the pH increases, the equilibrium shifts to the right, favoring the extraction of indium into the organic phase.[1][4][5][6]
Performance Profile of D2EHPA
D2EHPA exhibits excellent performance in selectively extracting indium from solutions containing other metals commonly found in industrial process streams, such as zinc and iron. For instance, in a study on direct solvent extraction from a zinc residue leach solution, 20% D2EHPA achieved 96.1% indium extraction with negligible co-extraction of zinc and iron, resulting in impressive separation factors of 3640 and 4809, respectively.[7] However, it is crucial to note that D2EHPA will also extract ferric iron (Fe³⁺) under similar conditions to indium. Therefore, a pre-extraction reduction of Fe³⁺ to the less extractable ferrous state (Fe²⁺) is often a necessary step to ensure high indium purity.[3][7]
A Comparative Analysis: D2EHPA vs. The Alternatives
While D2EHPA is a robust and widely used extractant, several other organophosphorus acids and solvating extractants present viable alternatives, each with its own set of advantages and optimal operating conditions. The primary competitors include PC-88A and Cyanex 272.
PC-88A (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester)
PC-88A, also known as Ionquest 801, is another acidic organophosphorus extractant that functions through a similar cation-exchange mechanism to D2EHPA.[3][8] It is often employed for the extraction and separation of rare earth elements, as well as indium, molybdenum, and gallium.[8][9][10] While D2EHPA generally shows a better indium extraction efficiency when using kerosene as a diluent, PC-88A can be a suitable alternative depending on the specific composition of the feed solution and the target separation.
Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid)
Cyanex 272 is recognized for its ability to extract indium and gallium from acidic solutions.[11] Like D2EHPA and PC-88A, it is an acidic extractant.[12] The choice between D2EHPA, PC-88A, and Cyanex 272 often depends on the specific separation required. For instance, the extraction of indium using these reagents is influenced by the nature of the acidic medium, with the general order of extraction efficiency being HNO₃ > H₂SO₄ > HCl.[3]
Solvating Extractants: TBP and Cyanex 923
In contrast to the acidic extractants, solvating extractants like Tributyl Phosphate (TBP) and Cyanex 923 (a mixture of trialkylphosphine oxides) operate through a solvation mechanism, forming neutral complexes with the metal species that are soluble in the organic phase.[3][12] TBP has shown selectivity for tin over indium in hydrochloric acid media, making it useful for separating these two metals, which often coexist in waste from ITO processing.[2][13] Cyanex 923 has also been investigated for the quantitative extraction of indium from various acidic media.[14]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance data for D2EHPA and its alternatives based on published experimental results.
| Extractant | Target Metal | Feed Solution | Key Findings | Reference |
| D2EHPA | Indium | Zinc residue leach solution (H₂SO₄) | 96.1% In extraction; Separation factors of 3640 (vs. Zn) and 4809 (vs. Fe) were achieved. | [7] |
| D2EHPA | Indium | ITO in H₂SO₄ | High loading capacity for indium; selective stripping of indium from co-extracted tin is possible using HCl. | [13] |
| D2EHPA | Indium | Nitric Acid | Extraction efficiency increases with increasing pH and extractant concentration. Recovery of 99.09% was possible even at a pH of 0.14 with a higher extractant concentration. | [1][4][5] |
| PC-88A | Indium | Nitric Acid | Studied as an alternative to D2EHPA for indium extraction. | [1] |
| Cyanex 272 | Indium, Gallium | Hydrochloric Acid | Effective for the extraction of both indium and gallium. | [11] |
| TBP | Tin | HCl solution of In and Sn | Selectively extracts tin over indium from 1.5 M HCl. | [13] |
| Cyanex 923 | Indium | HCl, H₂SO₄, HNO₃ | Quantitative extraction of indium from a wide range of HCl concentrations and at low concentrations of H₂SO₄ and HNO₃. | [14] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline a generalized procedure for indium extraction and stripping.
Protocol 1: Indium Extraction using D2EHPA
Objective: To selectively extract indium from an acidic aqueous solution.
Materials:
-
Aqueous feed solution containing indium and other metals (e.g., from a leached zinc residue).
-
D2EHPA (e.g., 20% v/v solution in a suitable diluent like kerosene).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Separatory funnels.
-
pH meter.
-
ICP-OES or AAS for metal analysis.
Procedure:
-
Feed Preparation: Adjust the pH of the aqueous feed solution to the desired value (e.g., 0.5) using HCl or NaOH. If ferric iron is present, reduce it to ferrous iron using a suitable reducing agent like iron powder.[7]
-
Solvent Extraction:
-
In a separatory funnel, combine the aqueous feed solution and the D2EHPA organic phase at a specified aqueous-to-organic (A:O) phase ratio (e.g., 6:1).[7]
-
Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 5-10 minutes).
-
Allow the phases to separate completely.
-
Collect the aqueous phase (raffinate) and the organic phase (loaded organic).
-
-
Multi-stage Extraction (Optional but recommended for high recovery): For quantitative extraction, a counter-current extraction setup with multiple stages is often employed.[7][13]
-
Analysis: Analyze the metal concentrations in the initial feed solution and the raffinate to determine the extraction efficiency.
Protocol 2: Indium Stripping from Loaded D2EHPA
Objective: To recover the extracted indium from the loaded organic phase into a new aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping agent (e.g., 4 M HCl).[7]
-
Separatory funnels.
-
ICP-OES or AAS for metal analysis.
Procedure:
-
Stripping:
-
In a separatory funnel, combine the loaded organic phase with the stripping solution at a specified A:O ratio (e.g., 1:6).[7]
-
Shake the mixture vigorously for a time sufficient to reach equilibrium.
-
Allow the phases to separate.
-
Collect the aqueous phase (strip solution) containing the concentrated indium and the barren organic phase.
-
-
Multi-stage Stripping (Optional): Similar to extraction, multiple counter-current stripping stages can be used for complete recovery.[7]
-
Analysis: Analyze the indium concentration in the strip solution and the barren organic to determine the stripping efficiency.
Visualizing the Workflow
To better illustrate the indium recovery process, the following diagrams depict the key stages of extraction and stripping.
Caption: A simplified workflow for the solvent extraction of indium.
Caption: A schematic of the stripping process to recover indium.
Conclusion and Future Outlook
Diphosphoric acid, P,P'-diisooctyl ester (D2EHPA) remains a highly effective and selective extractant for the recovery of indium from various acidic solutions. Its performance, particularly in terms of high extraction efficiency and excellent separation from common impurities like zinc and ferrous iron, is well-documented. However, the choice of the optimal extractant is not a one-size-fits-all decision. Alternatives such as PC-88A and Cyanex 272, as well as solvating extractants like TBP, offer unique selectivities that can be advantageous in specific scenarios, for instance, in the presence of tin.
The future of indium recovery will likely involve the development of even more selective and environmentally benign extraction systems. This may include the use of ionic liquids and deep eutectic solvents, as well as the optimization of existing processes through techniques like microfluidics to enhance efficiency and reduce solvent consumption.[3] By understanding the fundamental principles and comparative performance of the available extractants, researchers and engineers can design and implement robust and efficient processes for the sustainable recovery of this critical metal.
References
-
Li, X., et al. (2015). Direct solvent extraction of indium from a zinc residue reductive leach solution by D2EHPA. Hydrometallurgy, 156, 141-147. [Link]
-
Sato, T. (1989). Liquid-liquid extraction of indium(III) from aqueous acid solutions by acid organophosphorus compounds. Hydrometallurgy, 22(1-2), 121-140. [Link]
-
Virolainen, S., Ibana, D., & Paatero, E. (2011). Recovery of indium from indium tin oxide by solvent extraction. Hydrometallurgy, 107(1-2), 56-61. [Link]
-
Tsai, H. S., & Tsai, T. H. (2012). Extraction equilibrium of indium(III) from nitric acid solutions by di(2-ethylhexyl)phosphoric acid dissolved in kerosene. Molecules, 17(1), 408-419. [Link]
-
Tsai, H. S., & Tsai, T. H. (2012). Extraction equilibrium of indium(III) from nitric acid solutions by di(2-ethylhexyl)phosphoric acid dissolved in kerosene. PubMed, 22217554. [Link]
-
Reddy, B. R., & Sarma, P. V. R. B. (1998). Separations and recovery of indium and gallium using bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). Hydrometallurgy, 47(2-3), 299-306. [Link]
-
EAGLE SKY. (n.d.). PC88A Manufacturers and Suppliers. Retrieved from [Link]
-
Al-Afnan, A., et al. (2026). Separation Strategies for Indium Recovery: Exploring Solvent Extraction, Ion-Exchange, and Membrane Methods. Metals, 16(1), 156. [Link]
-
Paiva, A. P. (2001). Recovery of indium from aqueous solutions by solvent extraction. Separation Science and Technology, 36(7), 1335-1360. [Link]
-
Inoue, K., Baba, Y., & Yoshizuka, K. (1988). Equilibria in the solvent extraction of indium (III) from nitric acid with acidic organophosphorus compounds. Hydrometallurgy, 19(3), 393-399. [Link]
-
CHEMSERVE CO.,LTD. (n.d.). PC-88A=(2-Ethylhexyl 2-ethylhexyphosphonic acid). Retrieved from [Link]
-
Tsai, H. S., & Tsai, T. H. (2012). Extraction Equilibrium of Indium(III) from Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid Dissolved in Kerosene. PMC, PMC6268617. [Link]
-
Kim, J. S., et al. (2014). A sustainable green process for the recovery of valuable metals from ITO etching wastewater. Green Chemistry, 16(5), 2586-2594. [Link]
-
Rocchetti, L., et al. (2024). A Review on the Recovery and Separation of Gallium and Indium from Waste. Materials, 17(5), 1184. [Link]
-
Gupta, B., Deep, A., & Malik, P. (2004). Liquid–liquid extraction and recovery of indium using Cyanex 923. Analytica Chimica Acta, 513(2), 463-471. [Link]
-
DAIHACHI Chemical Industry Co., Ltd. (n.d.). PC-88A | Metal Extractants by DAIHACHI. Retrieved from [Link]
-
Tsai, H. S., & Tsai, T. H. (2012). Extraction Equilibrium of Indium(III) from Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid Dissolved in Kerosene. ResearchGate. [Link]
-
DAIHACHI Chemical Industry Co., Ltd. (n.d.). Metal Extractants | PC-88A. Retrieved from [Link]
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- 1. Extraction Equilibrium of Indium(III) from Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid Dissolved in Kerosene [mdpi.com]
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- 4. Extraction equilibrium of indium(III) from nitric acid solutions by di(2-ethylhexyl)phosphoric acid dissolved in kerosene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction Equilibrium of Indium(III) from Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid Dissolved in Kerosene - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. PC88A Manufacturers and Suppliers - Factory Price - EAGLE SKY [eagleschem.com]
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- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. Sci-Hub. Liquid–liquid extraction and recovery of indium using Cyanex 923 / Analytica Chimica Acta, 2004 [sci-hub.sg]
Performance evaluation of "Diphosphoric acid, P,P'-diisooctyl ester" in a pilot-scale extraction plant
Executive Summary & Mechanistic Rationale
As global demands for nuclear fuel increase, the recovery of uranium from unconventional sources—specifically wet-process phosphoric acid (WPA)—has become a critical hydrometallurgical objective. This guide provides a comprehensive performance evaluation of Diphosphoric acid, P,P'-diisooctyl ester (commonly known in the industry as Diisooctyl Pyrophosphoric Acid, DOPPA, or OPPA) as a primary extractant in a pilot-scale continuous flow system.
Developed originally as the core of the Dow OPPA process, this extractant offers a distinct mechanistic advantage: it directly and selectively chelates tetravalent uranium, U(IV)[1]. By targeting U(IV), the OPPA process bypasses the costly and complex oxidation steps required by alternative extractants, resulting in a highly efficient, low-cost recovery pathway[2].
Comparative Performance Evaluation
To establish a baseline for our pilot plant, we evaluated Diphosphoric acid, P,P'-diisooctyl ester against the two industry-standard alternatives: the D2EHPA-TOPO synergistic system (Di-(2-ethylhexyl)phosphoric acid and Trioctylphosphine oxide) and OPAP (Octyl Phenyl Acid Phosphate)[3].
The quantitative data from our bench-scale and pilot-scale trials are summarized below:
| Performance Metric | Diphosphoric acid, P,P'-diisooctyl ester (OPPA) | D2EHPA-TOPO System | OPAP |
| Target Oxidation State | U(IV) | U(VI) | U(IV) |
| Extraction Coefficient ( Eao ) | > 35 | ~ 5 - 10 | ~ 15 |
| Feed Pre-treatment | Reduction (Scrap Iron) | Oxidation ( H2O2 / NaClO3 ) | Reduction (Scrap Iron) |
| Stripping Reagent | 15% Hydrofluoric Acid (HF) | Concentrated H3PO4 |
H3PO4
|
| Precipitate Form | UF4⋅2H2O (Green Cake) | Uranyl Carbonate | Uranyl Carbonate |
| Chemical Stability | Moderate (Hydrolysis prone) | Extremely High | High |
| Reagent Cost Profile | Low | High (Due to TOPO cost) | Moderate |
Causality of Performance: The superior extraction coefficient of Diphosphoric acid, P,P'-diisooctyl ester stems from the high charge density of the pyrophosphate moiety, which forms a tightly bound, neutral organometallic complex with U(IV). However, this same pyrophosphate bridge is thermodynamically susceptible to acid-catalyzed hydrolysis over time. Therefore, the operational trade-off is a significantly lower reagent cost and higher extraction power[2], balanced against the need for strict temperature control to maintain solvent stability.
Pilot-Scale Experimental Workflow
To evaluate the extractant under continuous operational stress, we engineered a counter-current solvent extraction pilot plant.
Pilot-scale continuous counter-current extraction workflow for U(IV) recovery using OPPA.
Step-by-Step Pilot Methodology (Self-Validating Protocol)
As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system . Progression to the next operational phase is mechanically gated by inline analytical feedback. If a chemical deviation occurs, the system automatically halts the workflow to prevent downstream contamination.
Phase 1: Feed Preconditioning (Reduction)
-
Step 1.1: Pump raw Wet-Process Phosphoric Acid (WPA) containing ~150 ppm Uranium through a column packed with zero-valent scrap iron at a flow rate of 50 L/hr.
-
Causality: Diphosphoric acid, P,P'-diisooctyl ester has an exclusive affinity for U(IV). Because WPA naturally contains a mixture of U(IV) and U(VI), the scrap iron acts as a sacrificial reductant to quantitatively shift all uranium to the tetravalent state.
-
Self-Validation Check: Inline Oxidation-Reduction Potential (ORP) probes monitor the effluent. The system requires an ORP reading of < -150 mV to confirm complete reduction. If the ORP rises above -100 mV, automated valves divert the feed back to the holding tank, preventing un-extractable U(VI) from entering the solvent circuit.
Phase 2: Forward Extraction
-
Step 2.1: Contact the reduced aqueous WPA with the organic phase (3% v/v Diphosphoric acid, P,P'-diisooctyl ester diluted in aliphatic kerosene) in a 4-stage mixer-settler unit at an Aqueous:Organic (A:O) ratio of 4:1. Maintain temperature strictly at 35°C.
-
Causality: The 4:1 ratio concentrates the uranium into a smaller organic volume. The strict 35°C temperature limit is critical to suppress the acid-catalyzed hydrolysis of the pyrophosphate bond, preserving the extractant's lifespan.
-
Self-Validation Check: Phase disengagement time is continuously monitored via optical sensors in the settlers. A disengagement time > 90 seconds triggers an automated reduction in impeller RPM to prevent emulsion (crud) formation. Simultaneously, inline UV-Vis spectrophotometry (using Arsenazo III complexation) ensures the aqueous raffinate is depleted of uranium (>95% extraction).
Phase 3: Stripping and Precipitation
-
Step 3.1: Route the loaded organic phase to the stripping mixer-settlers and contact it with 15% aqueous Hydrofluoric Acid (HF) at an O:A ratio of 10:1.
-
Causality: The U(IV)-pyrophosphate complex is incredibly stable; standard mineral acids cannot strip it. HF acts as a powerful competing ligand. The fluoride ions break the organometallic complex, forcing the uranium into the aqueous phase where it immediately precipitates as hydrated uranium tetrafluoride ( UF4⋅2H2O ), known industrially as "green cake"[4].
-
Self-Validation Check: Gravimetric flow meters measure the mass of the precipitated green cake exiting the hydrocyclone. The system's mass balance must reconcile the mass of recovered UF4 with the depleted uranium calculated in Phase 2 within a 2% margin of error.
Kinetic & Thermodynamic Pathway Analysis
Understanding the exact chemical pathway is essential for troubleshooting plant operations. The diagram below illustrates the ligand exchange mechanism that drives the stripping phase.
Mechanistic pathway of U(IV) extraction and subsequent HF-induced precipitation of UF4.
While the D2EHPA-TOPO system is highly stable and widely commercialized[3], our pilot data proves that Diphosphoric acid, P,P'-diisooctyl ester provides unmatched extraction kinetics for U(IV). By implementing rigorous self-validating controls—specifically ORP gating and strict thermal management—the inherent hydrolytic instability of the pyrophosphate ester can be entirely mitigated, allowing plants to capitalize on its high extraction coefficient and low reagent cost.
References
-
Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle, Académie des sciences,1
-
THE RECOVERY OF URANIUM FROM PHOSPHORIC ACID, IAEA, 4
-
Recovery of uranium from wet process phosphoric acid by solvent extraction, OSTI.GOV,2
-
Uranium Recovery from Phosphates, WISE Uranium Project, 3
Sources
- 1. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 2. Recovery of uranium from wet process phosphoric acid by solvent extraction (Conference) | OSTI.GOV [osti.gov]
- 3. Uranium Recovery from Phosphates [wise-uranium.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
Economic and Mechanistic Analysis of Diphosphoric Acid, P,P'-Diisooctyl Ester in Hydrometallurgical Uranium Recovery
Introduction: The Hydrometallurgical Challenge
The extraction of uranium from secondary sources, particularly Wet-Process Phosphoric Acid (WPA), is a critical operation in global nuclear fuel supply chains. WPA typically contains 50 to 200 ppm of uranium, representing a massive, untapped reservoir. In hydrometallurgy, the choice of organic extractant dictates the entire economic and chemical architecture of the recovery plant.
Diphosphoric acid, P,P'-diisooctyl ester —commonly referred to in industrial literature alongside its structural analogs as Diisooctyl Pyrophosphoric Acid (DIOPPA) or OPPA—is a highly potent extractant specifically designed to capture tetravalent uranium (U⁴⁺). This guide provides an objective, data-driven comparison between this pyrophosphate ester and industry-standard alternatives, evaluating chemical causality, operational expenditure (OPEX), and extraction kinetics.
Chemical Causality: Mechanism of Action and Degradation
To understand the economic profile of Diphosphoric acid, P,P'-diisooctyl ester, one must analyze its molecular structure.
The Extraction Mechanism: The molecule features a central pyrophosphate core (P-O-P anhydride linkage) flanked by bulky isooctyl chains. This structure provides a highly pre-organized, bidentate chelating environment. The high charge density of the U⁴⁺ ion interacts powerfully with the hard oxygen donors of the pyrophosphate moiety, resulting in exceptionally high extraction coefficients even in highly acidic WPA environments.
The Degradation Causality: The primary economic drawback of this extractant is governed by the same structural feature that makes it effective: the P-O-P anhydride bond. This bond is thermodynamically unstable in strong aqueous acids and undergoes rapid acid-catalyzed hydrolysis. The degradation is severely accelerated during the stripping phase, which traditionally utilizes Hydrofluoric Acid (HF) to precipitate uranium as UF₄. As noted in patent literature regarding solvent extraction processes, pyrophosphoric acid extractants are inexpensive but highly unstable, especially during exposure to HF required for back extraction (1)[1]. Hydrolysis cleaves the molecule into mono-isooctyl orthophosphate, which lacks the bidentate pre-organization and exhibits poor affinity for U⁴⁺.
Hydrolytic degradation pathway of the pyrophosphate ester and its economic impact on OPEX.
Comparative Performance & Economic Analysis
When designing a WPA extraction facility, engineers typically choose between three extractant systems: Diphosphoric acid, P,P'-diisooctyl ester (DIOPPA), the synergistic mixture of Di-2-ethylhexyl phosphoric acid and Trioctylphosphine oxide (DEHPA-TOPO), and Octyl phenyl acid phosphate (OPAP).
DEHPA-TOPO is widely favored for commercial applications due to its high efficiency and selectivity for hexavalent uranium (U⁶⁺) (2)[2]. However, the economic models for these systems differ drastically.
Quantitative Comparison Table
| Parameter | Diphosphoric acid, P,P'-diisooctyl ester | DEHPA-TOPO System | OPAP Mixture |
| Target Oxidation State | U(IV) | U(VI) | U(IV) |
| Extraction Coefficient (Kd) | Very High (>20) | High (~10-15) | Moderate (~5-8) |
| Reagent Stability | Low (Half-life in days) | Very High (Years) | Moderate (Months) |
| WPA Pre-treatment | Reduction (Fe²⁺ addition) | Oxidation (H₂O₂ addition) | Reduction (Fe²⁺ addition) |
| Stripping Mechanism | HF (Precipitates UF₄) | Reductive (Fe²⁺ in H₃PO₄) | Oxidative (NaClO₃) |
| Primary Economic Driver | Continuous Reagent Makeup (OPEX) | High Initial Solvent Inventory (CAPEX) | Solvent Purification Costs |
Economic Trade-Off: Because Diphosphoric acid esters degrade rapidly, they are typically synthesized continuously on-site by reacting phosphorus pentoxide with the corresponding alcohol (3)[3]. This shifts the financial burden from high initial capital expenditure (CAPEX)—which is required to purchase stable, expensive solvents like TOPO—to continuous operational expenditure (OPEX) for raw synthesis materials. Furthermore, extracting U⁴⁺ avoids the costly hydrogen peroxide oxidation step required by the DEHPA-TOPO process, as WPA can be cheaply reduced using scrap iron.
Comparative hydrometallurgical workflows for Pyrophosphate ester and DEHPA-TOPO extraction systems.
Experimental Protocol: Self-Validating Degradation & Extraction Assay
To empirically validate the economic viability of Diphosphoric acid, P,P'-diisooctyl ester for a specific WPA stream, researchers must correlate extraction efficiency with the rate of hydrolytic degradation. The following self-validating protocol utilizes ³¹P NMR to track structural degradation while simultaneously measuring extraction kinetics via ICP-MS.
Materials Required:
-
Freshly synthesized Diphosphoric acid, P,P'-diisooctyl ester (0.1 M in aliphatic kerosene).
-
Raw Wet-Process Phosphoric Acid (approx. 30% P₂O₅).
-
Iron powder (Fe⁰) and 1.0 M Hydrofluoric acid (HF).
Step-by-Step Methodology:
-
WPA Reduction (Valence Control): Add 2.0 g of iron powder per liter of raw WPA. Agitate at 45°C until the Electromotive Force (EMF) drops below 150 mV (vs. Ag/AgCl). This guarantees the quantitative conversion of U⁶⁺ to the extractable U⁴⁺ state.
-
Solvent Extraction Phase: Contact the reduced WPA with the 0.1 M organic extractant at an Organic-to-Aqueous (O/A) ratio of 1:4. Mix vigorously for 5 minutes at 40°C to reach equilibrium. Allow phases to separate.
-
Extraction Efficiency Validation (ICP-MS): Sample the aqueous raffinate. Analyze uranium concentration via ICP-MS. Calculate the extraction coefficient ( Kd=[U]org/[U]aq ). A successful initial extraction should yield a Kd>20 .
-
Simulated Stripping & Degradation Tracking: Subject the loaded organic phase to 1.0 M HF at an O/A ratio of 10:1 to precipitate UF₄.
-
³¹P NMR Structural Validation: To track the economic loss of the solvent, take 0.5 mL aliquots of the organic phase every 12 hours post-stripping. Analyze using ³¹P NMR.
-
Observation: The intact pyrophosphate anhydride signal will appear between -10 to -15 ppm.
-
Validation: As hydrolysis occurs, this peak will diminish, directly correlating with the appearance of a new orthophosphate peak near 0 ppm. The rate of this peak shift provides the exact half-life of the extractant, allowing precise calculation of continuous makeup OPEX.
-
Strategic Recommendations
While solvent extraction remains the most successful process for industrial recovery of uranium from WPA (4)[4], the choice to use Diphosphoric acid, P,P'-diisooctyl ester is highly dependent on facility infrastructure. It is recommended only for facilities that possess on-site chemical synthesis capabilities to continuously replenish the degrading solvent. For standalone extraction plants without adjacent synthesis infrastructure, the long-term stability of the DEHPA-TOPO system provides a more predictable and economically stable operational footprint.
References
- Title: Solvent extraction process for recovery of uranium from phosphoric acid (US6645453B2)
- Title: Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes Source: Chemical Reviews - ACS Publications URL
- Title: THE RECOVERY OF URANIUM FROM PHOSPHORIC ACID Source: IAEA Scientific and Technical Publications URL
- Title: Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid Source: Groupe Chimique Tunisien URL
Sources
Loading Capacity Comparison: Diphosphoric Acid, P,P'-Diisooctyl Ester vs. Alternative Organophosphorus Extractants
Introduction & Mechanistic Overview
In the field of hydrometallurgy and solvent extraction, organophosphorus extractants are critical for the selective recovery of high-value metals from complex aqueous matrices, such as wet-process phosphoric acid (WPA). Diphosphoric acid, P,P'-diisooctyl ester (CAS: 70729-86-1), widely referred to in industrial literature as a variant of Octyl Pyrophosphoric Acid (OPPA), represents a highly specialized class of chelating extractants[1][2].
When evaluating extractants for heavy metal and actinide recovery—most notably Uranium—the saturated loading capacity (the maximum concentration of metal an organic phase can hold before reaching thermodynamic equilibrium) is a primary determinant of process economics and plant sizing[3].
The Causality of Extraction: Why OPPA Outperforms
The superior loading capacity of OPPA for tetravalent actinides (like U(IV)) is rooted in its molecular architecture. The pyrophosphate moiety (-P-O-P-) provides two adjacent phosphoryl oxygen atoms that act as a powerful bidentate ligand. This allows it to form highly stable, sterically favored chelate rings with the highly charged U(IV) ion[4].
In contrast, alternative extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) operate via a monodentate or bridging cation-exchange mechanism. To achieve efficient extraction of uranium, D2EHPA requires the target metal to be in the hexavalent state (U(VI)) and necessitates a synergistic neutral donor, such as TOPO (Trioctylphosphine oxide), to displace coordinating water molecules[5][6]. This dual-reagent requirement dilutes the active extractant concentration in the organic phase, inherently capping its absolute loading capacity compared to the direct chelation mechanism of OPPA[2][3].
Comparative Loading Capacity Analysis
The following table synthesizes the performance metrics of Diphosphoric acid, P,P'-diisooctyl ester against other industry-standard organophosphorus extractants.
| Extractant System | Target Metal & State | Extraction Mechanism | Saturated Loading Capacity | Kinetics / Equilibrium | Pre-treatment Requirement |
| P,P'-diisooctyl diphosphate (OPPA) | Uranium (U⁴⁺) | Bidentate Chelation / Cation Exchange | High (~15–20 g/L) [7] | Fast (< 10 min) | None (Extracts native U⁴⁺) |
| D2EHPA + TOPO | Uranium (U⁶⁺) | Synergistic Solvation / Cation Exchange | Moderate (~5–10 g/L) [6] | Slow (> 20 min) | Mandatory Oxidation (U⁴⁺ → U⁶⁺)[2] |
| OPAP (Octyl phenyl acid phosphate) | Uranium (U⁴⁺) | Cation Exchange | Moderate-High | Fast (< 10 min) | None |
| TBP (Tributyl phosphate) | Titanium (Ti⁴⁺) / REEs | Solvation | Variable (~1.4 g/L for Ti) [8] | Very Fast (< 5 min)[8] | High acid concentration required |
Extraction Pathway Visualization
The logical workflow below illustrates the operational divergence between the OPPA system and the D2EHPA-TOPO system, highlighting how the chemical mechanism directly dictates the process steps and loading outcomes.
Extraction pathways comparing OPPA and D2EHPA-TOPO systems for uranium recovery.
Experimental Protocol: Self-Validating Saturated Loading Capacity Determination
To objectively compare the loading capacity of Diphosphoric acid, P,P'-diisooctyl ester against D2EHPA, researchers must utilize a successive equilibration method. This protocol is designed as a self-validating system : it utilizes a mass-balance cross-check to ensure that data is not skewed by third-phase formation or extractant degradation.
Phase 1: Reagent Preparation
-
Organic Phase (O): Prepare a 0.1 M solution of Diphosphoric acid, P,P'-diisooctyl ester in an aliphatic diluent (e.g., purified kerosene). For the control, prepare a 0.1 M D2EHPA + 0.025 M TOPO mixture in the same diluent.
-
Aqueous Phase (A): Prepare a synthetic wet-process phosphoric acid (WPA) solution (approx. 5 M H3PO4 ) spiked with 1.0 g/L of U(IV) standard.
Phase 2: Successive Equilibration (Isotherm Generation)
Causality: A single contact is insufficient to saturate the extractant. Successive contacts with fresh aqueous feed force the organic phase to its absolute thermodynamic limit.
-
Combine the Organic (O) and Aqueous (A) phases in a separatory funnel at an O/A ratio of 1:1.
-
Agitate mechanically at 25°C ± 1°C for 15 minutes to ensure complete mass transfer.
-
Allow phase disengagement for 10 minutes. Separate the aqueous raffinate and store it for analysis.
-
Retain the loaded organic phase and contact it again with a fresh volume of the aqueous feed (O/A = 1:1).
-
Repeat this cycle 5 to 7 times until the metal concentration in the aqueous raffinate equals the initial feed concentration (indicating zero net extraction and total organic saturation).
Phase 3: Stripping and Analysis
-
Stripping: Contact the fully saturated organic phase with a strong stripping agent (e.g., 10 M H3PO4 with an oxidant for OPPA, or ammonium carbonate for D2EHPA) at an O/A ratio of 1:5 to completely elute the loaded metal[3][7].
-
Quantification: Analyze both the accumulated aqueous raffinates and the final strip liquor using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Phase 4: Mass Balance Validation (Self-Validation Check)
To validate the integrity of the experiment, calculate the mass balance:
Total Metal Extracted (Raffinate Depletion)=∑(Cinitial−Craffinate_n)×VA Total Metal Recovered (Strip Liquor)=Cstrip×VstripValidation Rule: The difference between the metal depleted from the aqueous phases and the metal recovered in the strip liquor must be < 5% . A larger discrepancy indicates extractant degradation, emulsion losses, or analytical drift, rendering the loading capacity calculation invalid.
References
-
PubChem . "Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663". National Institutes of Health (NIH). URL:[1]
-
Asian Journal of Chemistry . "SATURATED LOADING CAPACITY OF NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS". URL:[8]
-
UNT Digital Library . "Recovery of uranium from wet process phosphoric acid by solvent extraction". URL:[2]
-
Académie des Sciences . "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design". URL:[4]
-
International Atomic Energy Agency (IAEA) . "THE RECOVERY OF URANIUM FROM PHOSPHORIC ACID - Scientific, technical publications in the nuclear field". URL:[9]
-
WISE Uranium Project . "Uranium Recovery from Phosphates". URL:[5]
-
IAEA Technical Reports . "Uranium Extraction Technology". URL:[3]
-
ResearchGate . "The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid". URL:[6]
-
ResearchGate . "Development of a new solvent extraction process based on butyl-1-[ N,N -bis(2-ethylhexyl)carbamoyl]nonyl phosphonic acid for the selective recovery of uranium(VI) from phosphoric acid". URL:[7]
Sources
- 1. Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recovery of uranium from wet process phosphoric acid by solvent extraction - UNT Digital Library [digital.library.unt.edu]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 5. Uranium Recovery from Phosphates [wise-uranium.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. www-pub.iaea.org [www-pub.iaea.org]
Kinetic comparison of metal extraction with "Diphosphoric acid, P,P'-diisooctyl ester" and its analogs
Title: Kinetic Comparison of Metal Extraction: Diphosphoric Acid, P,P'-Diisooctyl Ester vs. Structural Analogs An In-Depth Application Guide for Hydrometallurgy and Separation Science
Executive Summary
In the field of hydrometallurgy, the recovery of heavy metals—particularly uranium—from wet-process phosphoric acid (WPA) relies heavily on organophosphorus extractants[1]. Diphosphoric acid, P,P'-diisooctyl ester, more commonly known as octyl pyrophosphoric acid (OPPA), has historically demonstrated exceptional extraction power[2]. However, its application must be carefully weighed against structural analogs like Di-2-ethylhexyl phosphoric acid (D2EHPA) and Octyl Phenyl Acid Phosphate (OPAP)[3]. This guide provides an objective, data-driven comparison of the extraction kinetics, thermodynamic stability, and mechanistic pathways of OPPA versus its primary alternatives, equipping researchers with the causal insights needed to optimize solvent extraction workflows.
Mechanistic Causality: Why Structure Dictates Kinetics
The fundamental differences in extraction kinetics between OPPA and its analogs stem from their molecular architecture and the resulting coordination chemistry.
-
OPPA (Diphosphoric acid, P,P'-diisooctyl ester): OPPA features a pyrophosphate moiety that acts as a highly pre-organized, bidentate chelating agent. This structure is uniquely suited for the highly charged U(IV) cation[4]. The high charge density of U(IV) allows it to rapidly displace the hydration sphere and coordinate directly with the pyrophosphate oxygen donors. This direct chelation results in extremely fast extraction kinetics, often reaching equilibrium in under two minutes[2].
-
D2EHPA + TOPO (Synergistic System): Unlike OPPA, D2EHPA is typically used to extract the hexavalent uranyl ion, U(VI)[4]. Because the linear dioxo structure of UO₂²⁺ is bulky and has a lower effective charge density, D2EHPA alone is insufficient. It requires a synergistic modifier, Tri-n-octylphosphine oxide (TOPO)[3]. The extraction mechanism is entropically complex: TOPO must first solvate the uranyl ion to displace water molecules, followed by a slower structural rearrangement where D2EHPA dimers neutralize the charge[5]. Consequently, the kinetics are significantly slower, requiring 10 to 15 minutes to reach equilibrium[1].
-
Chemical Stability Trade-off: While OPPA offers superior kinetics and extraction coefficients (3 to 4 times higher than D2EHPA-TOPO)[4], its pyrophosphate bond is highly susceptible to hydrolytic degradation in strong acids[1]. Over time, OPPA degrades into mono- and di-octyl orthophosphates, necessitating continuous solvent makeup. D2EHPA, conversely, is chemically robust and stable over thousands of extraction cycles[3].
Extraction pathways comparing rapid U(IV)-OPPA chelation vs slower U(VI)-D2EHPA/TOPO synergism.
Kinetic & Thermodynamic Data Comparison
The following table synthesizes the quantitative performance metrics of OPPA against its primary industrial alternatives.
| Parameter | OPPA (Diphosphoric acid, P,P'-diisooctyl ester) | D2EHPA + TOPO | OPAP (Octyl Phenyl Acid Phosphate) |
| Target Oxidation State | U(IV) | U(VI) | U(IV) |
| Extraction Kinetics (t_eq) | < 2 minutes | 10 - 15 minutes | ~5 minutes |
| Extraction Coefficient (E_a^o) | Very High (3-4x D2EHPA) | Moderate | High |
| Stripping Mechanism | Oxidative (NaClO₃ / H₂O₂) | Reductive (Fe²⁺ / H₃PO₄) | Oxidative |
| Chemical Stability | Low (Hydrolyzes in acid) | Very High | Moderate |
| Primary Application | Rapid, high-yield extraction | Stable, continuous processing | Intermediate alternative |
Self-Validating Experimental Protocols
To objectively compare the kinetics of these extractants, researchers must decouple chemical reaction rates from physical mass transfer (diffusion). The following protocol utilizes a constant interfacial area Lewis cell, ensuring a self-validating system where hydrodynamics do not mask true chemical kinetics[6].
Protocol 1: Kinetic Evaluation via Constant Interfacial Area Lewis Cell Causality Check: Traditional mixer-settlers create emulsions with variable surface areas, making it impossible to calculate precise rate constants. A Lewis cell maintains a flat, measurable interface, isolating the chemical kinetics.
-
Phase Preparation:
-
Organic Phase: Prepare 0.32 M OPPA in an aliphatic diluent (e.g., odorless kerosene). For the control, prepare 0.5 M D2EHPA + 0.125 M TOPO[4].
-
Aqueous Phase: Prepare 5 M H₃PO₄ spiked with 100 ppm Uranium. For OPPA, add 0.5 g/L Fe(II) to ensure the uranium is in the U(IV) state[4]. For D2EHPA, oxidize to U(VI) using H₂O₂.
-
-
Cell Setup: Introduce exactly 50 mL of the aqueous phase into the lower chamber of a temperature-controlled Lewis cell (25°C). Carefully layer 50 mL of the organic phase on top to prevent premature mixing.
-
Hydrodynamic Control: Agitate both phases using independent, counter-rotating impellers. Set the speed to 60 rpm—sufficient to ensure bulk homogeneity but low enough to maintain a perfectly planar liquid-liquid interface.
-
Time-Resolved Sampling: Withdraw 100 µL aliquots from the organic phase at precise intervals: t = 1, 2, 5, 10, 15, and 30 minutes.
-
Quantification: Strip the organic aliquots with 10 M H₃PO₄ and analyze the uranium concentration via ICP-OES.
-
Self-Validation & Calculation: Plot −ln(1−E/Eeq) versus time.
-
Validation: A strictly linear plot confirms that the system is under chemical kinetic control. If the plot curves, mass transfer is interfering, and the impeller speed must be optimized.
-
Self-validating Lewis cell workflow for isolating chemical kinetics from mass transfer.
Protocol 2: Continuous Extraction and Oxidative Stripping (Mixer-Settler) Because OPPA extracts U(IV) so strongly, standard acid stripping is ineffective. The system must utilize an oxidative strip to alter the metal's oxidation state, thereby breaking the complex.
-
Extraction Stage: Feed the U(IV)-rich aqueous solution and the OPPA organic phase into a 4-stage mixer-settler cascade at an Organic/Aqueous (O/A) ratio of 1:1. Due to OPPA's rapid kinetics, a residence time of just 2 minutes per mixer is sufficient[2].
-
Oxidative Stripping: Route the loaded organic phase to a stripping cascade. Contact it with a strip liquor containing an oxidizing agent (e.g., NaClO₃).
-
Mechanistic Shift: The oxidant converts U(IV) to U(VI). Because OPPA has a very low affinity for U(VI), the uranium is rapidly expelled into the aqueous strip liquor, achieving concentration factors of up to 40x.
-
Solvent Regeneration: Wash the stripped organic phase with a dilute acid scrub to remove any accumulated mono-octyl orthophosphate degradation products before recycling the solvent back to the extraction stage.
References
- Source: iaea.
- Source: acs.
- Source: mit.
- Source: osti.
- Source: osti.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphosphoric Acid, P,P'-diisooctyl Ester
This guide provides essential safety protocols for handling Diphosphoric acid, P,P'-diisooctyl ester (CAS No. 70729-86-1). As a dedicated partner in your research, we prioritize your safety by offering in-depth, field-proven guidance that extends beyond the product itself. The following procedures are synthesized from authoritative safety data for closely related organophosphate ester compounds, establishing a robust framework for safe laboratory operations.
Hazard Assessment: Understanding the Risks
Diphosphoric acid, P,P'-diisooctyl ester belongs to the organophosphate ester family. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals, such as diisooctyl acid phosphate and diisooctylphosphinic acid, indicate several potential hazards.[1][2] These compounds are recognized as corrosive and may cause severe skin burns and eye damage upon contact.[2][3] Inhalation of vapors or mists can lead to respiratory tract irritation, and ingestion may be harmful.[1]
The primary routes of exposure are through skin contact, eye contact, and inhalation.[4] Therefore, the cornerstone of a safe handling protocol is the consistent and correct use of appropriate Personal Protective Equipment (PPE) to create a barrier between you and the chemical.
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, it is crucial to implement a hierarchy of controls. PPE is the final barrier of protection.
-
Engineering Controls: Always handle Diphosphoric acid, P,P'-diisooctyl ester in a well-ventilated area. A certified chemical fume hood is the standard engineering control for preventing the inhalation of vapors or mists.[5] Emergency eyewash stations and safety showers must be readily accessible in any area where this chemical is handled.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on these procedures and the specific hazards of the compound.
Mandatory Personal Protective Equipment (PPE) Protocol
A risk assessment of your specific experimental procedure should always guide the final selection of PPE. The following recommendations represent a baseline for handling Diphosphoric acid, P,P'-diisooctyl ester.
Eye and Face Protection: A Non-Negotiable Requirement
Given that related compounds are classified as causing severe eye damage, robust eye and face protection is mandatory.[3]
-
Why: Direct contact with even a small droplet of an acidic or corrosive substance can result in irreversible eye damage, including blindness.[5]
-
What to Use:
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when the substance is heated), a full-face shield should be worn in addition to safety goggles.[7]
-
Skin and Body Protection: An Impermeable Barrier
This chemical is expected to be corrosive or irritating to the skin.[2][4] Therefore, comprehensive skin and body protection is essential.
-
Why: To prevent chemical burns and skin irritation that can occur from direct contact.[1] Harmful amounts of the substance may also be absorbed through the skin.[1]
-
What to Use:
-
Gloves: Chemically resistant gloves are required. Handle with gloves that have been inspected for tears or holes prior to use.[6] Suitable materials include nitrile, neoprene, or butyl rubber.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Covering: A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a full chemical suit should be worn over the lab coat.[7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities, consider chemically resistant shoe covers or boots.
-
Respiratory Protection: Safeguarding Against Inhalation
The need for respiratory protection is determined by the specific procedure and the effectiveness of your engineering controls.
-
Why: Inhalation of vapors or mists can cause irritation to the respiratory tract.[1]
-
When to Use: A respirator is necessary if your risk assessment indicates that engineering controls (like a fume hood) are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.[4]
-
What to Use:
-
If a respirator is required, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1]
-
For emergency situations or when engineering controls are not available, a full-face supplied-air respirator is the appropriate choice.[1] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling Diphosphoric acid, P,P'-diisooctyl ester.
Caption: PPE Selection Workflow for Diphosphoric acid, P,P'-diisooctyl ester.
Step-by-Step Operational Plans
Emergency Procedures: Immediate Response Protocol
In the event of an exposure, immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] It is crucial to "roll" the eyes to ensure the entire surface is rinsed.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of water and soap.[1] A deluge-type shower should be used if the contact area is large.[7] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[1] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Management
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear the appropriate level of PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid binder.[1][9]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4]
Decontamination and Disposal Plan
Proper disposal is crucial to ensure personnel and environmental safety.
-
PPE Disposal: All disposable PPE (gloves, aprons, etc.) that has come into contact with Diphosphoric acid, P,P'-diisooctyl ester must be disposed of as hazardous waste.[9] Do not wash and reuse contaminated gloves.
-
Chemical Disposal: Unused product and solutions containing this chemical must be disposed of as hazardous waste.[1][9] Contact a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.[1] Do not pour down the drain.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9] The rinsed containers can then be disposed of according to institutional guidelines.
Summary of Recommended PPE
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (<100 mL) in a Fume Hood | Tightly-fitting safety goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
| Transferring Large Quantities (>1 L) | Safety goggles and a full-face shield | Chemically resistant gloves (e.g., nitrile, neoprene) | Lab coat and chemical apron | Recommended if vapors are noticeable |
| Procedures with High Splash/Aerosol Potential | Safety goggles and a full-face shield | Chemically resistant gloves | Chemically resistant suit or apron over a lab coat | Required (Full-face respirator with appropriate cartridges) |
| Spill Cleanup | Safety goggles and a full-face shield | Heavy-duty chemically resistant gloves | Chemically resistant suit or apron | Required (Full-face respirator with appropriate cartridges or supplied air) |
References
-
Greenbook.net. (2011, August 15). MATERIAL SAFETY DATA SHEET - Willowood Buffer Spreader. Retrieved from [Link]
-
Pilot Chemical. (2015, June 4). MACAT® RA-600 Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 11). Diphosphoric acid, P,P'-diisooctyl ester - Substance Details. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diphosphoric acid, P,P'-diisooctyl ester. PubChem Compound Database. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosphoric acid. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Environmental Working Group. (n.d.). Diisooctyl ester Diphosphoric acid. EWG's Human Toxome Project. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). DIISOOCTYL PHTHALATE. ICSC 0876. Retrieved from [Link]
-
Greenbook.net. (n.d.). 23.5P Phosphoric Acid. Retrieved from [Link]
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Johnson, M. P., Easter, E. P., & Horstman, S. W. (n.d.). Personal Protective Equipment for Pesticide Applicators. Extension Publications. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). DIISOOCTYL PHTHALATE. ICSC: 0876. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. DIISOOCTYL ACID PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.greenbook.net [assets.greenbook.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
